Ethyl 5-bromo-2-chloronicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMNMQNTTWFKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-chloronicotinate
This guide provides a comprehensive overview of the synthesis of ethyl 5-bromo-2-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the necessary safety precautions for handling the involved reagents.
Introduction
This compound is a pyridine derivative of significant interest due to its utility as a building block in the synthesis of more complex molecules.[1] Its structure, featuring bromo, chloro, and ester functional groups on a pyridine ring, offers multiple points for further chemical modification. This versatility makes it a valuable precursor for the development of novel therapeutic agents and crop protection chemicals.[1]
The synthesis route we will explore is the esterification of 5-bromo-2-chloronicotinic acid using ethanol in the presence of thionyl chloride. This method is a variation of the well-established Fischer-Speier esterification and is favored for its efficiency and the ease of purification of the final product.
Reaction Mechanism and Rationale
The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is known as Fischer esterification.[2][3][4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][6] This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[3][4][6]
In this specific synthesis, thionyl chloride (SOCl₂) serves a dual purpose. Primarily, it reacts with the 5-bromo-2-chloronicotinic acid to form an intermediate acyl chloride. This acyl chloride is significantly more reactive towards nucleophilic attack by ethanol than the original carboxylic acid. Secondly, the reaction of thionyl chloride with the carboxylic acid produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps to drive the reaction to completion.[7] The in-situ generated HCl also acts as a catalyst for the esterification.[8]
The overall reaction can be summarized as follows:
Step 1: Activation of the Carboxylic Acid The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate.
Step 2: Nucleophilic Attack by Ethanol The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.
Step 3: Elimination and Product Formation A chloride ion is eliminated, followed by deprotonation to yield the final ester product, this compound.
Diagram of the Synthesis Workflow
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.[9] Researchers should optimize the conditions based on their specific laboratory setup and scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-chloronicotinic acid | 236.45 | 1 eq. | - |
| Thionyl chloride (SOCl₂) | 118.97 | 2 - 3 eq. | - |
| Ethanol (EtOH) | 46.07 | 20 Vol | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add 5-bromo-2-chloronicotinic acid (1 equivalent) and ethanol (20 volumes).
-
Addition of Thionyl Chloride: While stirring the mixture at 0°C, add thionyl chloride (2-3 equivalents) dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess ethanol and thionyl chloride.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
5-bromo-2-chloronicotinic acid: May cause skin and eye irritation.[10][11] Avoid inhalation of dust.[10]
-
Thionyl chloride: Is a corrosive and toxic substance that reacts violently with water.[12][13][14] It causes severe skin burns and eye damage and is toxic if inhaled.[12][13][14] Handle with extreme care and avoid any contact with moisture.[12]
-
Ethanol: Is a highly flammable liquid and vapor.[15][16][17] Keep away from heat, sparks, and open flames.[15][17] It can cause serious eye irritation.[15][16][17]
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Conclusion
The synthesis of this compound from 5-bromo-2-chloronicotinic acid via an acid chloride intermediate is a robust and efficient method. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and agrochemical development. The provided protocol serves as a solid foundation, which can be further optimized to meet specific research needs and scales.
References
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Physical and chemical properties of "Ethyl 5-bromo-2-chloronicotinate"
An In-depth Technical Guide to Ethyl 5-bromo-2-chloronicotinate: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. As a substituted pyridine derivative, it serves as a versatile synthetic building block. The strategic placement of chloro, bromo, and ethyl ester functionalities on the pyridine core imparts a unique reactivity profile, allowing for selective and diverse chemical transformations. In an era of drug discovery where chlorine-containing molecules represent a substantial portion of FDA-approved pharmaceuticals, understanding the properties of intermediates like this is paramount.[1] This guide, written from the perspective of a senior application scientist, delves into the essential physical, chemical, and safety characteristics of this compound, providing practical insights and protocols for its use in a research setting.
Physicochemical and Structural Characteristics
A foundational understanding of a compound's properties is critical before its inclusion in any synthetic or screening workflow. These data govern decisions related to storage, solvent selection, and reaction conditions.
Key Properties and Identifiers
The fundamental properties of this compound are summarized in the table below. It is common for specialized research chemicals that are not produced on an industrial scale to have limited publicly available data for properties such as melting and boiling points.
| Property | Value | Source(s) |
| CAS Number | 1214332-67-8 | [2][3][4] |
| Molecular Formula | C₈H₇BrClNO₂ | [2][3] |
| Molecular Weight | 264.50 g/mol | [2][3] |
| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | [2] |
| Synonyms | Ethyl 5-bromo-2-chloropyridine-3-carboxylate | [2][3] |
| Physical Form | Reported as a liquid | |
| Storage | Store in a dry, dark place under an inert atmosphere. Recommended temperatures range from room temperature to 2-8°C. | [3][4] |
Solubility and Stability Profile
While quantitative solubility data is not extensively published, based on its structure—an ethyl ester of a halogenated aromatic acid—the compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its precursor, 5-bromo-2-chloronicotinic acid, is noted to be soluble in methanol.[5]
Stability: The compound is generally stable under recommended storage conditions.[6] However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ester to the corresponding carboxylic acid. Incompatible materials include strong oxidizing agents.[6]
Analytical Characterization: A Self-Validating Approach
Properly identifying and confirming the purity of a starting material is a cornerstone of trustworthy and reproducible research. The following section outlines the expected analytical profile for this compound and provides a standardized protocol for purity assessment.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most informative tool for routine structural confirmation. For the ethyl group, a quartet signal is expected around 4.4 ppm (for the -OCH₂- protons) coupled to a triplet around 1.4 ppm (for the -CH₃ protons). The pyridine ring will show two distinct aromatic protons. Due to the substitution pattern, these will appear as doublets in the aromatic region (typically 7.5-8.5 ppm), with a small coupling constant characteristic of meta-coupling.
-
¹³C NMR: The carbon spectrum will corroborate the structure. Key expected signals include the ester carbonyl (~164 ppm), carbons of the pyridine ring (120-155 ppm), the methylene of the ethyl group (~62 ppm), and the methyl of the ethyl group (~14 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. Bands in the 1550-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The most telling feature for this compound is its isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) and bromine isotopes (⁷⁹Br ≈ 50%, ⁸¹Br ≈ 50%), the molecular ion region will display a characteristic cluster of peaks. The presence of this unique isotopic signature provides unambiguous confirmation of the elemental composition.
Experimental Protocol: HPLC Purity Verification
This protocol is designed as a self-validating system for assessing the purity of this compound.
Objective: To determine the purity of the compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of approximately 50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. A pure sample should yield a single major peak.
Causality and Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities can be effectively separated and detected. The addition of formic acid improves peak shape by ensuring the pyridine nitrogen is protonated. UV detection at 254 nm is effective due to the presence of the aromatic ring.
Chemical Reactivity and Synthetic Pathways
The synthetic utility of this compound stems from its differentiated halogen atoms, which serve as orthogonal handles for functionalization.
Core Reactivity
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitrogen atom and the adjacent ester group. This makes it susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols), providing a straightforward route to 2-substituted nicotinates.
-
Cross-Coupling Reactions at C5: The bromine atom at the 5-position is an ideal site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
The distinct reactivity of the two halogen sites allows for sequential, selective reactions, making this compound a powerful intermediate for creating highly functionalized pyridine derivatives.
Caption: Differentiated reactivity of this compound.
Proposed Synthesis Workflow
A common and logical method for preparing this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2-chloronicotinic acid.
Caption: Plausible synthesis via Fischer Esterification.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 5-bromo-2-chloronicotinic acid.
Materials:
-
5-bromo-2-chloronicotinic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serving as solvent and reagent)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser
Methodology:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-chloronicotinic acid and anhydrous ethanol.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise while stirring the mixture in an ice bath.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an ice-cold saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product via flash column chromatography.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as a hazardous substance.
GHS Hazard Information
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[6]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container as chemical waste.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][6]
Conclusion
This compound is a high-value synthetic intermediate with a well-defined reactivity profile that makes it an asset in modern organic synthesis. Its two distinct halogen handles allow for selective and sequential functionalization, opening pathways to complex molecular architectures relevant to drug discovery and agrochemical development. By understanding its physicochemical properties, employing robust analytical validation, and adhering to strict safety protocols, researchers can effectively and safely leverage this versatile building block to advance their scientific objectives.
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Ethyl 5-bromo-2-chloroisonicotinate | 1214346-11-8 . Sigma-Aldrich.
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This compound - CAS:1214332-67-8 . Sunway Pharm Ltd.
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Ethyl 5-bromo-2-chloroisonicotinate | C8H7BrClNO2 | CID 46311265 . PubChem, National Center for Biotechnology Information.
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1214332-67-8|this compound . BLD Pharm.
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Safety Data Sheet - 5-Bromo-2-chloronicotinic acid . Fisher Scientific.
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Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749 . PubChem, National Center for Biotechnology Information.
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Safety Data Sheet - 5-Bromo-2-chloropyrimidine . Fisher Scientific.
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Safety Data Sheet - Ethyl 2-chloronicotinate . Fisher Scientific.
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Ethyl 5-bromonicotinate, 98% . Thermo Fisher Scientific.
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Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 . PubChem, National Center for Biotechnology Information.
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Ethyl 5-bromonicotinate - Optional[MS (GC)] - Spectrum . SpectraBase.
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CAS NO. 1214332-67-8 | this compound . Arctom.
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This compound | 1214332-67-8 . Sigma-Aldrich.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health.
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Process for preparing 5-bromonicotinic acid . Google Patents.
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Example of benchtop NMR on small organic molecules: Ethyl crotonate . Magritek.
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1214337-49-1|Ethyl 2-bromo-5-chloronicotinate . BLD Pharm.
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This compound (CAS No. 1214332-67-8) Suppliers . Chemical Register.
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CAS 535-11-5: Ethyl 2-bromopropionate . CymitQuimica.
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Ethyl 2-Chloronicotinate | 1452-94-4 . Tokyo Chemical Industry.
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights . MDPI.
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5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 . PubChem, National Center for Biotechnology Information.
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An In-Depth Technical Guide to Ethyl 5-bromo-2-chloronicotinate: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their ability to engage in specific, high-affinity interactions with biological targets. Ethyl 5-bromo-2-chloronicotinate has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures. Its unique trifunctional nature—an ester for derivatization, a chloro group for nucleophilic substitution, and a bromo group for cross-coupling reactions—provides chemists with a powerful tool for library synthesis and lead optimization. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers and Properties
Precise identification and understanding of a compound's physicochemical properties are the foundation of its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1214332-67-8 | [1][2] |
| Molecular Formula | C₈H₇BrClNO₂ | [2] |
| Molecular Weight | 264.50 g/mol | [3] |
| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | [2] |
| Synonyms | Ethyl 5-bromo-2-chloropyridine-3-carboxylate | [3] |
| Appearance | Solid or liquid | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis and Manufacturing
The most common and efficient route to this compound is a two-step process starting from the commercially available 2-hydroxynicotinic acid. This process involves the halogenation of the pyridine ring followed by esterification. A reliable protocol is adapted from methodologies reported in peer-reviewed literature, such as the synthesis of precursors for kinase inhibitors.[4]
Step 1: Synthesis of 5-bromo-2-chloronicotinic acid
The initial step involves the conversion of 5-bromo-2-hydroxynicotinic acid to 5-bromo-2-chloronicotinic acid. This is typically achieved through treatment with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a reaction vessel containing 5-bromo-2-hydroxynicotinic acid (1.0 eq), add thionyl chloride (excess, can be used as solvent) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 70-80°C) for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding the mixture to ice-water, which will precipitate the product.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chloronicotinic acid.
Step 2: Fischer Esterification to this compound
The resulting carboxylic acid undergoes a classic Fischer esterification to yield the final ethyl ester. This acid-catalyzed reaction with ethanol is an equilibrium process, often driven to completion by using an excess of the alcohol.
Experimental Protocol: [4]
-
Dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in an excess of absolute ethanol.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux and maintain for 16 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the mixture and concentrate it in vacuo to remove the excess ethanol.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, purify the product via column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions. This orthogonality allows for selective and sequential functionalization, making it a cornerstone reagent for building molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position is a prime handle for introducing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.
1. Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. This compound can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position, a common strategy in the development of kinase inhibitors.[4]
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol/water.
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) and then heat to 80-120°C until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.
2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. This introduces a linear alkyne moiety, which can serve as a rigid linker or be further elaborated, for instance, in the synthesis of novel antibacterial agents.[5]
General Protocol:
-
Combine this compound (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable amine base (e.g., triethylamine or diisopropylamine) in a degassed solvent like THF or DMF.
-
Stir the reaction at room temperature or with gentle heating.
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues, concentrate, and purify the product.
3. Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position. This is a key step in synthesizing compounds targeting a wide range of receptors and enzymes.
General Protocol:
-
Charge a flask with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃).
-
Add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the mixture, quench, and perform a standard aqueous workup followed by purification.
Caption: Key reaction pathways for this compound.
Case Study: Synthesis of Kinase Inhibitor Scaffolds
A practical application of this compound is demonstrated in the synthesis of furopyridine cores, which are prevalent scaffolds in kinase inhibitors. In a reported synthesis, the chloro-group at the C2 position is first displaced by ethyl glycolate via an SₙAr reaction. This is followed by an intramolecular cyclization to form the fused ring system, a key intermediate for further elaboration into potent inhibitors of enzymes like Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2).[4] This example perfectly illustrates the utility of the C2-chloro position as a handle for initial scaffold construction.
Safety and Handling
As with any halogenated organic compound, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C is recommended) to prevent degradation.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering a combination of stability, well-defined reactivity, and strategic functional handles. Its capacity for selective and sequential modification via nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions makes it an invaluable asset for researchers in drug discovery and development. The ability to rapidly generate diverse libraries of complex, pyridine-based molecules from this single precursor underscores its importance and ensures its continued application in the pursuit of novel therapeutics.
References
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-
Wells, C. I., et al. (2016). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 59(13), 6499–6511. Available at: [Link]
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Googleapis. (n.d.). Patent Application Publication (10) Pub. No.: US 2016/0278379 A1. Retrieved from [Link]
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LookChem. (n.d.). Cas 104612-36-4,5-Bromo-2-hydroxynicotinic acid. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-2-chloronicotinate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-bromo-2-chloronicotinate (CAS: 1214332-67-8), a substituted pyridine derivative, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of directly published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in empirical data from structurally analogous compounds to offer a robust and scientifically rigorous characterization.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an ethyl ester at the 3-position. This arrangement of electron-withdrawing halogens and an ester group on the aromatic ring dictates a unique electronic environment, which is reflected in its spectroscopic signatures. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed interpretation based on first principles and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), their integration (relative number of protons), and their splitting patterns (due to coupling with neighboring protons).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom and the bromine-substituted carbon, leading to a significant downfield shift. It will be split into a doublet by the proton at H-4. |
| ~8.3 | Doublet | 1H | H-4 | The proton at position 4 is coupled to the proton at H-6, resulting in a doublet. Its chemical shift is influenced by the adjacent ester and bromo-substituted carbon. |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will be split into a quartet by the three neighboring methyl protons. |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are in a typical alkyl region and will be split into a triplet by the two neighboring methylene protons. |
Rationale from Analogue Data: The predicted chemical shifts are extrapolated from known data for similar structures. For instance, in ethyl nicotinate, the aromatic protons appear between 7.4 and 9.2 ppm.[1][2] The introduction of a chlorine atom at the 2-position, as seen in the ¹H NMR spectrum of ethyl 2-chloronicotinate, and a bromine atom at the 5-position, as indicated by the spectrum of ethyl 5-bromonicotinate, will further deshield the remaining aromatic protons.[3] Specifically, the proton at H-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the C-Br bond.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 | C=O | The carbonyl carbon of the ester group is expected in the typical downfield region for esters. |
| ~152 | C-2 | The carbon bearing the chlorine atom (C-2) will be significantly downfield due to the electronegativity of chlorine and its position on the pyridine ring. |
| ~155 | C-6 | The carbon adjacent to the nitrogen (C-6) is expected to be highly deshielded. |
| ~142 | C-4 | The chemical shift of this aromatic carbon is influenced by the adjacent ester and bromo-substituted carbon. |
| ~128 | C-3 | The carbon to which the ester group is attached. |
| ~118 | C-5 | The carbon bearing the bromine atom (C-5) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect of bromine. |
| ~62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is deshielded by the oxygen atom. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group appears in the typical upfield alkyl region. |
Rationale from Analogue Data: The ¹³C NMR spectrum of ethyl nicotinate shows the ester carbonyl at approximately 165 ppm and the aromatic carbons between 123 and 153 ppm.[1] The introduction of the chloro and bromo substituents will significantly perturb these chemical shifts. The predicted values are based on established substituent effects on aromatic rings.
Experimental Protocol for NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation.
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with analyte resonances.
-
Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[6]
-
Data Acquisition : Transfer the filtered solution into a clean, dry 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |
| ~1730-1715 | C=O stretch | Ester |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1300-1100 | C-O stretch | Ester |
| ~800-700 | C-Cl stretch | Aryl chloride |
| ~600-500 | C-Br stretch | Aryl bromide |
Rationale and Interpretation: The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ethyl ester, typically found around 1720 cm⁻¹. The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹. The characteristic vibrations of the pyridine ring will be observed in the 1600-1450 cm⁻¹ region. The C-O stretch of the ester will give a strong signal in the 1300-1100 cm⁻¹ range. The presence of the carbon-halogen bonds will be confirmed by absorptions in the lower frequency region of the spectrum. The IR spectrum of ethyl nicotinate shows a strong ester carbonyl peak at approximately 1723 cm⁻¹ and aromatic bands, which serves as a good baseline for our predictions.[7][8]
Experimental Protocol for FTIR-ATR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid or solid samples.
-
Instrument Setup : Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.[9]
-
Sample Application : Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.[9]
-
Data Acquisition : Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation.
-
Molecular Ion (M⁺) : The molecular ion peak is expected at m/z corresponding to the molecular weight of this compound (C₈H₇BrClNO₂), which is approximately 263 and 265 amu, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom. The two major peaks in the molecular ion cluster will be separated by 2 m/z units, with their relative intensities determined by the natural abundance of the isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).
-
Key Fragmentation Pathways :
-
Loss of the ethoxy group (-OCH₂CH₃) : A significant fragment is expected from the loss of the ethoxy radical, resulting in a fragment ion at m/z 218/220.
-
Loss of ethylene (-C₂H₄) : McLafferty rearrangement could lead to the loss of ethylene from the ethyl ester, followed by the loss of the remaining carboxylic acid group.
-
Loss of the entire ester group : Fragmentation could also involve the loss of the entire -COOCH₂CH₃ group.
-
Rationale from Analogue Data: The mass spectrum of ethyl nicotinate shows a prominent molecular ion peak and fragmentation corresponding to the loss of the ethoxy group. For ethyl 5-bromonicotinate, the mass spectrum clearly shows the isotopic pattern of bromine in the molecular ion peak. The presence of both bromine and chlorine in the target molecule will create a more complex and highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Logical Framework for Spectroscopic Analysis
The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally similar compounds, we have established a robust set of expected NMR, IR, and MS data. This information is invaluable for researchers working with this compound, enabling them to verify its identity, assess its purity, and understand its electronic and structural properties. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a foundational reference for that endeavor.
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An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-2-chloronicotinate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical and agrochemical research, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Ethyl 5-bromo-2-chloronicotinate, a halogenated pyridine derivative, represents a key intermediate in the synthesis of a variety of bioactive molecules. Its solubility profile across a range of common organic solvents is a critical parameter that dictates its handling, reactivity, and purification strategies. This guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential to predict and interpret its solubility.
| Property | Value | Source |
| Chemical Formula | C₈H₇BrClNO₂ | [1] |
| Molecular Weight | 264.5 g/mol | [1][2] |
| Appearance | Off-white powder (predicted based on related compounds) | |
| IUPAC Name | ethyl 5-bromo-2-chloropyridine-3-carboxylate | [1] |
| Synonyms | 3-Pyridinecarboxylic acid, 5-bromo-2-chloro-, ethyl ester; Ethyl 5-bromo-2-chloropyridine-3-carboxylate | [1] |
The structure of this compound, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and an ethyl ester group, imparts a moderate polarity to the molecule. The presence of electronegative nitrogen, oxygen, chlorine, and bromine atoms creates dipole moments within the molecule. The ethyl group, on the other hand, contributes a nonpolar character. This balance between polar and nonpolar functionalities will govern its interactions with various solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4][5] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The key intermolecular forces at play for this compound include:
-
Dipole-dipole interactions: Arising from the polar C-Cl, C-Br, C=O, and C-N bonds.
-
London dispersion forces: Present in all molecules, but more significant in the nonpolar ethyl group and the aromatic ring.
-
Potential for hydrogen bonding: The nitrogen atom in the pyridine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.[6]
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, the following table provides a predicted solubility profile for this compound. These predictions are qualitative and should be confirmed by experimental determination.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess strong dipole moments that can effectively interact with the polar regions of the solute. The absence of hydrogen bond donation from the solvent prevents competition with potential solute-solute interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions and can also hydrogen bond with the nitrogen and oxygen atoms of the solute. The solubility of the related 5-bromo-2-chloronicotinic acid in methanol supports this prediction.[7][8] However, the nonpolar ethyl group may slightly limit solubility compared to more polar aprotic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar nature of these solvents will primarily interact with the ethyl group and the aromatic ring of the solute via London dispersion forces. The significant polarity of the ester and halogen functionalities will likely limit solubility. Diethyl ether, having a slight dipole moment, may show slightly better solubility than hexane or toluene. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a wide range of organic compounds. Their ability to engage in dipole-dipole interactions with the solute makes them good candidates for dissolution. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial.
-
The difference in weight corresponds to the mass of the dissolved solute.
-
Calculate the solubility in g/100 mL or mg/mL.
-
-
Chromatographic Analysis (HPLC - preferred method):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This gives the solubility in mg/mL or other appropriate units.
-
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions.[9][10][11]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1][8]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[9][10][11]
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of organic chemistry. It is anticipated to exhibit good solubility in polar aprotic and chlorinated solvents, moderate to good solubility in polar protic solvents, and limited solubility in nonpolar solvents. For precise and reliable data, the detailed experimental protocol provided in this guide should be followed. A comprehensive understanding of its solubility will undoubtedly facilitate the efficient use of this versatile building block in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Metathesis. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7748, Ethyl bromoacetate. Retrieved from [Link]
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The Versatile Heterocyclic Scaffold: A Technical Guide to Ethyl 5-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic cores is paramount to the discovery of novel molecular entities with tailored properties. Among the myriad of available building blocks, Ethyl 5-bromo-2-chloronicotinate has emerged as a particularly valuable and versatile scaffold. Its di-halogenated pyridine ring, adorned with an electron-withdrawing ethyl ester group, presents a unique platform for selective and sequential chemical modifications. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Core Characteristics of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 1214332-67-8 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and Toluene |
The presence of two distinct halogen atoms, bromine at the 5-position and chlorine at the 2-position, is the cornerstone of this molecule's utility. The differing bond strengths of C-Br and C-Cl, coupled with the electronic influence of the pyridine nitrogen and the ethyl ester, allows for a high degree of control over its reactivity.
The Landscape of Reactivity: A Multi-faceted Approach to Functionalization
The synthetic potential of this compound is realized through a variety of cross-coupling and substitution reactions. The inherent electronic and steric properties of the molecule dictate the preferred sites of reaction, which can be further modulated by the choice of catalyst, ligands, and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing Site-Selectivity
The differential reactivity of the C-Br and C-Cl bonds is most prominently exploited in palladium-catalyzed cross-coupling reactions. The C-Br bond, being weaker than the C-Cl bond, is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in these catalytic cycles. This provides a reliable handle for selective functionalization at the 5-position.
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties. When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds selectively at the C5-Br position.
Mechanism of Site-Selective Suzuki-Miyaura Coupling
Caption: Site-selective Suzuki-Miyaura coupling at the C5-Br position.
Field-Proven Protocol for Selective Suzuki-Miyaura Coupling:
Objective: To synthesize Ethyl 5-(4-methoxyphenyl)-2-chloronicotinate.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture and Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the desired product.
Expected Outcome: High yield of the C5-arylated product, with the C2-chloro substituent remaining intact for subsequent transformations.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 |
| This compound | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 12 | ~90 |
The Sonogashira coupling provides a powerful means to install alkynyl groups, which are valuable precursors for further synthetic manipulations. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high selectivity at the C5-Br position.
Field-Proven Protocol for Selective Sonogashira Coupling:
Objective: To synthesize Ethyl 2-chloro-5-(phenylethynyl)nicotinate.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (TEA)
-
THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and degassed triethylamine.
-
Add PdCl₂(PPh₃)₂ and CuI.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours, or until completion as indicated by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite® and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynylated product.
Expected Outcome: Efficient formation of the C5-alkynylated product.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The selective amination at the C5-Br position of this compound opens avenues to a diverse range of substituted anilino-nicotinates, which are prevalent in pharmacologically active compounds.[1]
Mechanism of Site-Selective Buchwald-Hartwig Amination
Caption: Site-selective Buchwald-Hartwig amination at the C5-Br position.
Field-Proven Protocol for Selective Buchwald-Hartwig Amination:
Objective: To synthesize Ethyl 2-chloro-5-(morpholino)nicotinate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene and morpholine via syringe.
-
Place the reaction in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Expected Outcome: Selective amination at the C5 position.
Nucleophilic Aromatic Substitution (SNA r): Targeting the C2-Position
The 2-chloro substituent of this compound is activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the ester group at the 3-position. This provides a complementary strategy to the palladium-catalyzed reactions, allowing for functionalization at the C2 position.
Mechanism of SNA r at the C2-Position
Caption: Nucleophilic aromatic substitution at the C2-chloro position.
Field-Proven Protocol for SNA r with an Amine:
Objective: To synthesize Ethyl 5-bromo-2-(benzylamino)nicotinate.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound and DMF.
-
Add benzylamine and seal the tube.
-
Heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
Expected Outcome: Substitution of the chloro group at the C2 position with the amine nucleophile.
Sequential Functionalization: A Strategy for Complex Molecule Synthesis
The true power of this compound lies in the ability to perform sequential reactions, leveraging the orthogonal reactivity of the two halogen atoms. A typical strategy involves an initial palladium-catalyzed cross-coupling at the more reactive C5-Br position, followed by a nucleophilic aromatic substitution at the C2-Cl position. This two-step approach allows for the controlled and predictable construction of highly substituted pyridine derivatives.
Illustrative Sequential Functionalization Workflow
Caption: A general workflow for the sequential functionalization of this compound.
Conclusion: A Gateway to Chemical Innovation
This compound stands as a testament to the power of strategic molecular design. Its inherent site-selectivity provides a robust and predictable platform for the synthesis of a wide array of complex, functionalized nicotinates. By understanding and applying the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can unlock the full potential of this versatile building block, accelerating the discovery and development of new pharmaceuticals and advanced materials. The protocols and insights presented in this guide are intended to serve as a practical resource, enabling scientists to confidently incorporate this compound into their synthetic strategies and push the boundaries of chemical innovation.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A catalytic asymmetric Suzuki coupling. Journal of the American Chemical Society, 122(48), 12051-12052. [Link]
Sources
An In-depth Technical Guide to the Reactivity of Ethyl 5-bromo-2-chloronicotinate for Pharmaceutical and Agrochemical Synthesis
Introduction: The Strategic Value of a Dihalogenated Pyridine Scaffold
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, forming the core of numerous therapeutic agents and biologically active molecules. Ethyl 5-bromo-2-chloronicotinate, a dihalogenated pyridine derivative, represents a versatile and strategically valuable building block for synthetic chemists. Its unique arrangement of substituents—a reactive bromo group, a less reactive chloro group, and an activating ethyl ester—offers a platform for controlled, sequential, and diverse chemical modifications.
The inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds, coupled with the electronic influence of the nicotinate moiety, allow for a high degree of regioselectivity in a variety of cross-coupling and substitution reactions. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into the principles that govern its transformations and providing practical guidance for its application in the synthesis of complex molecular architectures. For researchers and scientists in drug development, understanding the nuanced reactivity of this scaffold is key to unlocking its potential in creating novel chemical entities with tailored biological functions. The derivatives of the closely related 5-bromo-2-chloronicotinic acid have been identified as crucial intermediates in the synthesis of pharmaceuticals targeting conditions like cancer and inflammatory diseases, as well as in the development of advanced agrochemicals[1].
Molecular Architecture and Electronic Profile
The reactivity of this compound is a direct consequence of its molecular structure. The pyridine ring is inherently electron-deficient, which influences the reactivity of its substituents. This effect is further modulated by the presence of two halogen atoms and an ethyl ester group.
-
C-Br Bond at C5: The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more susceptible to oxidative addition, which is often the rate-limiting step. This makes the C5 position the primary site for initial functionalization.
-
C-Cl Bond at C2: The carbon-chlorine bond is stronger and less reactive in typical palladium-catalyzed cross-coupling conditions. However, its position at C2, adjacent to the ring nitrogen, makes it susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing inductive and mesomeric effects of the nitrogen atom.
-
Ethyl Ester at C3: The ethyl carboxylate group is an electron-withdrawing group, which further decreases the electron density of the pyridine ring. This electronic pull enhances the electrophilicity of the ring carbons, particularly the C2 and C6 positions, making the C2-chloro group even more susceptible to nucleophilic attack.
This unique electronic and steric arrangement allows for a predictable and sequential approach to molecular elaboration, as will be detailed in the following sections.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, with the differential reactivity of the two halogen atoms providing a handle for selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a cornerstone of modern synthesis[2]. In the case of this compound, the reaction can be directed with high selectivity to the C5 position.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential. The choice of ligand is critical for tuning the reactivity and stability of the catalyst. For coupling with aryl bromides, common phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like those from the Buchwald and Hartwig groups can be effective.
-
Base: A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄), is required to activate the organoboron species for transmetalation to the palladium center. The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is typically used to dissolve both the organic and inorganic reagents.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C5
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Arylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 80-100 |
| Heteroarylboronic acid | PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90-110 |
| Alkylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst and ligand.
-
Heat the reaction mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a transformation of great importance for the synthesis of conjugated systems and natural products[3]. Similar to the Suzuki coupling, this reaction can be performed selectively at the C5-bromo position of this compound.
Causality of Experimental Choices:
-
Catalyst System: The Sonogashira reaction classically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure the solubility of all reactants.
Experimental Protocol: Selective Sonogashira Coupling at C5
-
To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of arylamines[4]. This reaction also proceeds with high selectivity at the C5-bromo position of this compound.
Causality of Experimental Choices:
-
Catalyst System: This reaction typically requires a palladium precatalyst and a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, or BINAP are commonly employed to facilitate both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is crucial for the deprotonation of the amine nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst deactivation and unwanted side reactions.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at C5
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| Primary/Secondary Aliphatic Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 |
| Heterocyclic Amine | G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 90 |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C5
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C2 Position
The electron-deficient nature of the pyridine ring, exacerbated by the chloro substituent at the C2 position and the ethyl ester at C3, makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This provides a complementary method for functionalization, allowing for the introduction of nucleophiles at the position less reactive to palladium-catalyzed cross-coupling.
Key Principles of SNAr on this Scaffold:
-
Activation: The C2-chloro group is activated for nucleophilic attack by the adjacent ring nitrogen and the electron-withdrawing ester group.
-
Nucleophile Strength: Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, and primary or secondary amines, are typically required for efficient substitution.
-
Reaction Conditions: The reactions are often carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO, which can help to stabilize the charged intermediate (Meisenheimer complex).
Experimental Protocol: Nucleophilic Aromatic Substitution at C2
-
Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (1.1-2.0 equiv.) to the solution. If the nucleophile is an alcohol or thiol, a base (e.g., NaH or K₂CO₃) may be needed to generate the corresponding nucleophilic anion in situ.
-
Heat the reaction mixture and monitor for the consumption of the starting material.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Wash the organic extract, dry, and concentrate.
-
Purify the resulting product by chromatography or recrystallization.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a highly versatile and strategically important building block in synthetic organic chemistry. The distinct reactivity of its two halogen substituents provides a robust platform for selective and sequential functionalization. By leveraging palladium-catalyzed cross-coupling reactions at the more reactive C5-bromo position and nucleophilic aromatic substitution at the activated C2-chloro position, chemists can access a vast array of complex and diverse molecular structures. The principles and protocols outlined in this guide serve as a foundation for researchers and scientists to harness the full potential of this scaffold in the pursuit of novel pharmaceuticals and agrochemicals. The ability to precisely control the introduction of various functionalities makes this compound an invaluable asset in the construction of compound libraries for high-throughput screening and lead optimization programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]
- Google Patents. (2002). Method of catalytic cross-coupling of aryl halides with arylboronic acids. (Publication No. US 2002/0198423 A1).
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2014). PRMT5 inhibitors. (Publication No. US12391695B2).
- Google Patents. (2016). Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. (Publication No. US11612591B2).
- Google Patents. (2004). Method for producing Suzuki coupling compound catalysed by a nickel compound. (Publication No. EP1439157B1).
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]
-
Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (2016). Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing the same and use thereof. (Publication No. US 9,315,438 B2).
-
Arabian Journal of Chemistry. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Retrieved from [Link]
- Google Patents. (2011). Protected organoboronic acids and uses thereof. (Publication No. US 2011/0207931 A1).
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-2-chloronicotinohydrazide. PubChem. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to Ethyl 5-bromo-2-chloronicotinate in Modern Medicinal Chemistry
Abstract
Ethyl 5-bromo-2-chloronicotinate has emerged as a pivotal building block in contemporary drug discovery, prized for its strategic placement of reactive handles that permit a diverse array of chemical transformations. This guide provides an in-depth exploration of this versatile scaffold, delving into its synthesis, key chemical transformations, and its demonstrated applications in the development of targeted therapeutics. We will dissect its role in the synthesis of potent kinase inhibitors and explore its potential in crafting novel antibacterial and antiparasitic agents. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven insights into leveraging this compound for medicinal chemistry programs.
Introduction: The Strategic Value of a Dihalogenated Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable core structure. The strategic functionalization of this ring system with halogen atoms, as seen in this compound, unlocks a vast potential for synthetic diversification. The distinct reactivities of the chloro and bromo substituents, coupled with the directing effects of the ester group and the ring nitrogen, allow for selective and sequential chemical modifications. This guide will illuminate the tactical advantages of this specific arrangement and its translation into tangible therapeutic candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1214332-67-8 | |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Molecular Weight | 264.50 g/mol | |
| Appearance | White to light yellow solid | |
| Purity | ≥95% |
Synthesis of the Core Scaffold
The accessibility of this compound is a key enabler of its widespread use. A common and efficient laboratory-scale synthesis starts from the commercially available 5-bromo-2-chloronicotinic acid.
Experimental Protocol: Esterification of 5-bromo-2-chloronicotinic acid[1]
-
Reactants: 5-bromo-2-chloronicotinic acid (1.0 eq), Ethanol (solvent), Sulfuric acid (catalytic amount).
-
Procedure:
-
To a solution of 5-bromo-2-chloronicotinic acid (e.g., 10.0 g, 42.3 mmol) in ethanol (e.g., 60 mL), slowly add concentrated sulfuric acid (e.g., 2.3 mL, 42.3 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid.
-
Applications in the Synthesis of Kinase Inhibitors: A Case Study of CAMKK2
Kinase inhibitors represent a major class of targeted therapies, particularly in oncology and inflammatory diseases. This compound has proven to be a valuable starting material for the synthesis of potent and selective kinase inhibitors.
A notable example is its use in the development of inhibitors for Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), a key regulator of cellular energy homeostasis and a potential therapeutic target in cancer and metabolic disorders.[1]
Synthetic Strategy: Leveraging Orthogonal Reactivity
The differential reactivity of the C-Br and C-Cl bonds is central to the synthetic strategy. The C-Br bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties at the 5-position. The C-Cl bond can then be subjected to nucleophilic aromatic substitution or other coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling[1]
This protocol describes the coupling of an arylboronic acid to the 5-position of a derivative of this compound.
-
Reactants: this compound derivative (1.0 eq), Arylboronic acid or pinacol ester (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), Base (e.g., Cs₂CO₃, 2.0 eq), Solvent (e.g., Dioxane/Water mixture).
-
Procedure:
-
In a reaction vessel, combine the this compound derivative, the arylboronic acid, and the base.
-
Degas the solvent mixture (e.g., by bubbling with argon or nitrogen for 15-20 minutes).
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
The CAMKK2 Signaling Pathway
CAMKK2 is a serine/threonine kinase that is activated by an increase in intracellular calcium levels. Once activated, it phosphorylates and activates downstream targets, most notably AMP-activated protein kinase (AMPK) and CaMKI/IV. The activation of these downstream effectors has profound effects on cellular metabolism, cell growth, and inflammation. The diagram below illustrates the central role of CAMKK2 in cellular signaling.
Caption: Simplified CAMKK2 Signaling Pathway
Broadening the Horizon: Antibacterial and Antiparasitic Applications
Patent literature reveals the utility of this compound as a precursor for compounds with potential antibacterial and antiparasitic activities. These applications often involve the displacement of the chloro and/or bromo substituents with various nucleophiles to generate a library of diverse structures for biological screening.
Targeting Bacterial Topoisomerases
A key strategy in antibacterial drug development is the inhibition of essential bacterial enzymes that are absent or significantly different in humans. DNA gyrase and topoisomerase IV are two such targets, responsible for managing the topological state of bacterial DNA during replication.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.
Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
Caption: Inhibition of Bacterial Topoisomerases
Antiparasitic Drug Discovery
The structural motifs derived from this compound are also being explored for their potential against various parasites. The specific mechanisms of action in this context are often diverse and depend on the final structure of the molecule and the target parasite. However, the ability to rapidly generate a library of compounds from this starting material makes it an attractive tool for phenotypic screening campaigns against parasites.
Key Chemical Transformations: A Workflow for Diversification
The synthetic utility of this compound is best understood through a workflow that illustrates the sequential and selective modification of its reactive sites.
Caption: Synthetic Diversification Workflow
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed, orthogonally reactive halogen atoms provide a robust platform for the efficient construction of complex and diverse molecular architectures. The successful application of this building block in the synthesis of a potent CAMKK2 inhibitor highlights its immediate value in kinase-targeted drug discovery. Furthermore, its emerging role in the development of antibacterial and antiparasitic agents suggests a broad and promising future. As our understanding of disease biology continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly grow, solidifying its place as a key tool in the medicinal chemist's arsenal.
References
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Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry. [Link]
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1214332-67-8,this compound-AccelaChem|AccelaChemBio. Accela ChemBio Inc.[Link]
Sources
Safety and handling precautions for "Ethyl 5-bromo-2-chloronicotinate"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Safety and Handling Precautions for Ethyl 5-bromo-2-chloronicotinate
Section 1: Introduction and Compound Profile
This compound is a halogenated pyridine derivative commonly utilized as a building block in synthetic organic chemistry. Its trifunctional nature—possessing an ester, a chloro-substituent, and a bromo-substituent on a pyridine ring—makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. However, this reactivity also necessitates a thorough understanding and implementation of stringent safety protocols. The toxicological properties of this specific compound have not been fully investigated, a common scenario for many research chemicals.[1] Therefore, a conservative approach to handling, based on its chemical structure and the known hazards of similar compounds, is imperative. This guide provides a comprehensive overview of the essential safety and handling procedures required to work with this compound in a research and development setting.
| Identifier | Information |
| Chemical Name | This compound |
| Synonyms | 3-Pyridinecarboxylic Acid, 5-Bromo-2-Chloro-, Ethyl Ester; Ethyl 5-Bromo-2-Chloropyridine-3-Carboxylate[2] |
| CAS Number | 1214332-67-8[2] |
| Molecular Formula | C₈H₇BrClNO₂[2] |
| Molecular Weight | 264.5 g/mol [2][3] |
| Physical Form | Liquid |
Section 2: Comprehensive Hazard Analysis
Based on data from structurally related compounds and supplier safety information, this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.
GHS Classification
The Globally Harmonized System (GHS) classification provides a standardized framework for understanding the chemical's hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
GHS Pictogram:
- (GHS07)[2]
Causality of Hazards
-
Irritation: As with many halogenated aromatic compounds, this compound can act as an irritant upon contact. The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, can lead to non-covalent interactions or reactions with biological macromolecules in the skin, eyes, and mucous membranes, triggering an inflammatory response.
-
Respiratory Effects: Inhalation of vapors or aerosols can irritate the respiratory tract.[1] The causality stems from the compound depositing on the mucosal surfaces of the lungs and airways, leading to localized inflammation. Use only outdoors or in a well-ventilated area to mitigate this risk.[1][4]
-
Ingestion Toxicity: While specific data is lacking, the "Harmful if swallowed" classification suggests that absorption through the gastrointestinal tract could lead to systemic effects.[2]
Section 3: Emergency First-Aid Protocols
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[1] Remove contact lenses if present and easy to do so.[1] The prolonged flushing is essential to physically remove the chemical and dilute any remaining substance to below its irritation threshold. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes without delay.[5] Wash the affected skin area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops or persists, seek medical advice.[1] The mechanical action of washing, combined with soap, helps to emulsify and remove the organic compound from the skin surface.
-
Inhalation: If vapors or aerosols are inhaled, immediately move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, trained personnel should administer artificial respiration.[4] If symptoms such as coughing, shortness of breath, or dizziness occur, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and subsequently have the person drink plenty of water to dilute the substance.[1][4] Seek immediate medical attention. Vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which can be more dangerous than the initial ingestion.
Section 4: Fire and Explosion Hazard Management
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5][6]
-
Unsuitable Extinguishing Media: No specific limitations are noted, but a direct jet of water should be avoided as it may spread the burning liquid.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can be hazardous. During a fire, irritating and toxic gases will be generated, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[1][7] Keep the product and empty containers away from heat and sources of ignition.[1][8]
-
Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][7][8] This is non-negotiable due to the hazardous combustion products.
Section 5: Accidental Release and Containment
In the event of a spill, the primary objectives are to ensure personnel safety, prevent the spread of contamination, and safely clean up the material.
Personal and Environmental Precautions
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.
-
Ensure Adequate Ventilation: Ventilate the area well. For significant spills, this is a critical step.
-
Use Personal Protective Equipment (PPE): Respond to the spill only while wearing the appropriate PPE as detailed in Section 7.[5] Avoid breathing vapors, mist, or gas.[5]
-
Prevent Environmental Release: Do not allow the material to enter drains or waterways.[6][9]
Containment and Cleanup Protocol
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or universal binders to contain the liquid.[10]
-
Absorb and Collect: Carefully absorb the spilled material. Sweep or shovel the absorbent material into a suitable, properly labeled, and closed container for disposal.[1][8]
-
Decontaminate: Wash the spill area thoroughly with soap and water or an appropriate solvent wash, followed by a final rinse with water.[11]
-
Disposal: Dispose of the contaminated absorbent material and any contaminated clothing as hazardous waste in accordance with local, regional, and national regulations.[1][9]
Workflow for Accidental Spill Response
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Methodological & Application
Application Note: Protocol for Selective Buchwald-Hartwig Amination of Ethyl 5-bromo-2-chloronicotinate
Abstract
This application note provides a detailed protocol for the chemoselective Buchwald-Hartwig amination of ethyl 5-bromo-2-chloronicotinate. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the pyridine ring allows for selective C-N bond formation at the 5-position. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, and critical insights into reagent selection and reaction optimization. The target audience for this document includes researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Strategic Advantage of Chemoselectivity
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals and functional materials.
The substrate, this compound, presents a valuable opportunity for selective functionalization. The pyridine core is adorned with two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 2-position. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. This principle allows for the preferential activation of the C-Br bond over the C-Cl bond, facilitating a selective amination at the C5 position while leaving the C2 chloro-substituent available for subsequent transformations. This targeted reactivity provides a strategic advantage in the modular synthesis of complex, polysubstituted pyridine derivatives.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization.
The cycle initiates with the oxidative addition of the aryl halide (in this case, the C-Br bond of the substrate) to a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. This step forms a Pd(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere, 2-8°C. |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive; handle under inert gas. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available | Air-sensitive; handle under inert gas. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic and corrosive; handle in a glovebox. |
| Toluene | Anhydrous, Degassed | Commercially Available | Degas by sparging with argon for 30 minutes prior to use. |
| Schlenk flask or oven-dried vial with septum | - | - | Must be oven-dried and cooled under vacuum. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | - |
Rationale for Reagent Selection
-
Palladium Precatalyst (Pd₂(dba)₃): This is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.
-
Ligand (XPhos): Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps. XPhos is a highly effective "Buchwald ligand" for the amination of aryl chlorides and bromides. For other amines, ligands like RuPhos (for secondary amines) or BrettPhos (for primary amines) can be considered.
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. While NaOtBu is highly effective, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.
-
Solvent (Toluene): Anhydrous, non-protic solvents are essential. Toluene is a common choice, along with dioxane and THF. The solvent must be thoroughly degassed to prevent oxidation of the palladium catalyst.
Detailed Experimental Protocol
This protocol describes the amination of this compound with morpholine as a representative secondary amine.
Diagram: Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step 1: Reaction Setup 1.1. Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove any residual moisture. 1.2. Allow the flask to cool to room temperature under a positive pressure of argon or nitrogen. 1.3. To the flask, add Pd₂(dba)₃ (e.g., 0.02 equiv.), XPhos (e.g., 0.04 equiv.), and sodium tert-butoxide (e.g., 1.4 equiv.).
Step 2: Addition of Reactants 2.1. Briefly remove the septum and add this compound (1.0 equiv.) and the amine (e.g., morpholine, 1.2 equiv.) under a positive flow of inert gas. 2.2. Seal the flask with the septum and evacuate and backfill with inert gas three times.
Step 3: Solvent Addition and Reaction 3.1. Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M). 3.2. Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
Step 4: Reaction Monitoring 4.1. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Step 5: Workup and Purification 5.1. Once the reaction is complete, cool the mixture to room temperature. 5.2. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. 5.3. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). 5.4. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 5.5. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-chloro-5-(morpholino)nicotinate.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation); Poor quality reagents/solvent; Suboptimal temperature. | Ensure a strictly inert atmosphere; Use a pre-catalyst; Use freshly purified, anhydrous, and degassed solvents and high-purity reagents; Screen temperatures (e.g., 80-120 °C). |
| Side Product Formation (Hydrodehalogenation) | β-hydride elimination competing with reductive elimination. | Employ bulkier ligands (e.g., BrettPhos for primary amines) that favor reductive elimination; Avoid a large excess of base; Consider running the reaction at a lower temperature. |
| Reaction at C-Cl Position | Reaction conditions too harsh; Ligand not providing sufficient selectivity. | Maintain a moderate temperature (start around 80 °C); Ensure the use of a standard Buchwald-Hartwig ligand system, as more forcing conditions are typically needed for C-Cl activation. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base that is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a controlled environment.
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
Conclusion
The protocol detailed herein provides a robust and reliable method for the chemoselective Buchwald-Hartwig amination of this compound at the more reactive C5-bromo position. By carefully selecting the catalyst system and maintaining stringent anhydrous and anaerobic conditions, researchers can efficiently synthesize valuable 2-chloro-5-aminonicotinate intermediates, opening avenues for further molecular diversification. The principles and troubleshooting guide presented offer a framework for adapting this protocol to a variety of amine nucleophiles.
References
-
A microwave assisted Buchwald–Hartwig amination protocol is reported for a series of dihalopyridine precursors... ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. National Institutes of Health. [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. National Institutes of Health. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
This compound | CAS 1214332-67-8. American Elements. [Link]
-
1214332-67-8,this compound. AccelaChemBio. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. GSK Solvent and Reagent Guides. [Link]
Mastering the Pyridine Core: A Guide to Selective C5 Functionalization of Ethyl 5-bromo-2-chloronicotinate
Introduction: The Strategic Value of Ethyl 5-bromo-2-chloronicotinate
In the landscape of modern medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. This compound is a particularly valuable and versatile building block for the synthesis of complex molecular architectures. Its utility stems from the presence of two distinct halogen atoms on the pyridine ring, offering a platform for selective and sequential functionalization.
This guide provides an in-depth exploration of the functionalization of this compound, with a specific focus on reactions at the C5-bromo position. We will delve into the mechanistic principles that govern this selectivity and provide detailed, field-proven protocols for a range of high-impact cross-coupling reactions.
The Principle of Selective Reactivity: C-Br vs. C-Cl
The ability to selectively functionalize the C5-position of this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1] This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2]
The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave during the oxidative addition of the palladium(0) catalyst.[1][3] This inherent difference in reactivity allows for the selective activation of the C-Br bond under carefully controlled reaction conditions, leaving the C-Cl bond intact for subsequent transformations. This strategic approach enables the stepwise introduction of diverse functionalities onto the pyridine ring, a crucial advantage in multi-step synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The following sections provide detailed application notes and protocols for the most pivotal palladium-catalyzed cross-coupling reactions for the C5-functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed. These ligands facilitate the oxidative addition of the less reactive aryl chlorides and promote the reductive elimination step.[6]
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and yield.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Selective reaction at the C2-chloro position of "Ethyl 5-bromo-2-chloronicotinate"
Application Note: Selective Functionalization of the C2-Chloro Position of Ethyl 5-bromo-2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Selective C2-Functionalization
This compound is a versatile dihalogenated pyridine derivative that serves as a crucial building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its structure offers two distinct reactive sites: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. The ability to selectively functionalize one site while preserving the other is of paramount importance for the efficient construction of molecular diversity and the execution of multi-step synthetic strategies.
This application note provides a comprehensive guide to achieving selective reactivity at the C2-chloro position. While the carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl)[1][2], the electronic properties of the nicotinic scaffold uniquely activate the C2 position, enabling a reverse selectivity under specific conditions. We will explore the mechanistic principles governing this selectivity and provide detailed, field-proven protocols for key transformations.
Part 1: Principles of Selective Reactivity
The selective functionalization of the C2-chloro position in this compound is governed by a combination of electronic and catalytic factors.
1.1. Electronic Activation of the C2-Position:
The pyridine ring is inherently electron-deficient. This effect is amplified at the C2 and C4/C6 positions due to their proximity to the electronegative nitrogen atom. In this compound, the C2 position is further activated by the strong electron-withdrawing effect of the adjacent ethyl ester group (-COOEt). This pronounced electron deficiency makes the C2 carbon highly electrophilic and susceptible to two primary reaction pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The C2 position is primed for attack by nucleophiles. The reaction proceeds through a stabilized Meisenheimer intermediate, with the negative charge delocalized by both the ring nitrogen and the ester group.[3][4]
-
Oxidative Addition in Cross-Coupling: For palladium-catalyzed reactions, the electron-deficient nature of the C2-Cl bond facilitates the oxidative addition of the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]
1.2. Overcoming Intrinsic Bond Reactivity in Cross-Coupling:
The primary challenge in selectively targeting the C2-Cl bond over the C5-Br bond in cross-coupling is overcoming the general halide reactivity trend.[1][5] This is achieved through the rational selection of a catalyst system—specifically, the palladium precursor and, most importantly, the supporting ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[5][6][7] These ligands stabilize the Pd(0) center, promoting the oxidative addition into the stronger, less reactive C-Cl bond, effectively reversing the typical chemoselectivity.
Part 2: Protocols for Selective C2-Functionalization
The following protocols are designed as robust starting points for achieving high selectivity for C2-functionalization. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 2.1: Selective Suzuki-Miyaura Cross-Coupling at C2
This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C2 position, a powerful method for C-C bond formation. The key to selectivity is the use of a specialized ligand that favors activation of the C-Cl bond.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Premix: In a separate vial, pre-mix the palladium source, such as Pd(OAc)₂ (2 mol%), and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃·HBF₄, 4 mol%).[8]
-
Reagent Addition: Add the catalyst premix to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).[8]
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Condition | Rationale & Citation |
| Substrate | This compound | Dihalogenated building block.[9] |
| Coupling Partner | Arylboronic Acid (1.2 equiv.) | Versatile source of aryl groups.[10] |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common and effective Pd(II) precursor.[8] |
| Ligand | PCy₃·HBF₄ (4 mol%) | Bulky, electron-rich ligand promotes C-Cl activation.[8] |
| Base | Cs₂CO₃ (2.0 equiv.) | Effective base for Suzuki couplings.[8] |
| Solvent | Toluene/H₂O (10:1) | Common solvent system for Suzuki reactions.[8] |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barrier. |
Visualization of Workflow:
Caption: Experimental workflow for selective C2-Suzuki coupling.
Protocol 2.2: Selective Buchwald-Hartwig Amination at C2
This protocol describes the formation of a C-N bond at the C2 position, a reaction of immense importance in medicinal chemistry.[11] Achieving selectivity for the C-Cl bond requires a carefully chosen palladium/ligand system and a strong, non-nucleophilic base.
Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a specialized bulky phosphine ligand (e.g., XPhos or SPhos, 4-5 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup & Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary Table:
| Parameter | Condition | Rationale & Citation |
| Substrate | This compound | Dihalogenated building block.[9] |
| Coupling Partner | Primary/Secondary Amine (1.2-1.5 equiv.) | Nitrogen source for C-N bond formation. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Common Pd(0) source for Buchwald-Hartwig reactions.[5] |
| Ligand | XPhos or SPhos (4-5 mol%) | Bulky, electron-rich ligands essential for C-Cl amination.[5][7] |
| Base | NaOtBu (1.5 equiv.) | Strong, non-nucleophilic base required for amine deprotonation.[7] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents standard for this transformation. |
| Temperature | 100-110 °C | Higher temperatures needed to facilitate C-Cl bond cleavage. |
Visualization of Catalytic Cycle:
Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N coupling.
Protocol 2.3: Selective Nucleophilic Aromatic Substitution (SNAr) at C2
The high electrophilicity of the C2 position allows for direct substitution by strong nucleophiles without the need for a metal catalyst. This method is often more economical and straightforward than cross-coupling.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.) and a suitable polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the nucleophile (e.g., a secondary amine like morpholine or an alkoxide like sodium methoxide, 1.5-2.0 equiv.). If the nucleophile is an amine, a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 equiv.) may be added to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophile's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Workup & Purification: Cool the mixture to room temperature and pour it into ice water to precipitate the product or prepare for extraction. If a solid forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer, dry it over Na₂SO₄, filter, and concentrate. Purify via recrystallization or column chromatography.
Visualization of SNAr Mechanism:
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The selective functionalization of the C2-chloro position of this compound is a highly achievable and valuable synthetic strategy. By understanding the underlying electronic activation of the C2 position, researchers can choose the appropriate reaction class. For C-C and C-N bond formation via cross-coupling, the rational selection of bulky, electron-rich ligands is critical to override the intrinsic reactivity of the C-Br bond. For reactions with strong nucleophiles, a direct and efficient SNAr pathway is often the most practical approach. The protocols provided herein serve as a robust foundation for developing novel derivatives for applications in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
-
Uyanik, M., & Dötzel, C. S. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society.
- Esteban-Gómez, D., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Tetrahedron.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Rana, S., et al. (2022). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Xu, G., et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-6-chloronicotinoyl Chloride. BenchChem.
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The Strategic Application of Ethyl 5-Bromo-2-Chloronicotinate in the Synthesis of Novel Antiparasitic Agents
Introduction: A Versatile Scaffold for Antiparasitic Drug Discovery
Ethyl 5-bromo-2-chloronicotinate has emerged as a pivotal building block in medicinal chemistry, particularly in the quest for new antiparasitic drugs. Its unique trifunctionalized pyridine core, featuring an ester, a bromo substituent, and a chloro substituent, offers a rich platform for molecular elaboration. The strategic positioning of these functional groups allows for selective and sequential chemical modifications, enabling the synthesis of diverse compound libraries with potential therapeutic applications against a range of parasites, including helminths and protozoa.
The pyridine nucleus is a well-established scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. In the context of antiparasitic drug development, derivatives of nicotinic acid and related pyridine compounds have shown promise, particularly as modulators of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] These receptors are validated targets for anthelmintic drugs, and their disruption leads to paralysis and expulsion of the parasite.[1][3]
This guide provides a comprehensive overview of the application of this compound in the synthesis of potential antiparasitic compounds. It details key synthetic transformations and provides robust protocols for both chemical synthesis and in vitro biological evaluation, designed to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol .[4][5] Its structure presents two distinct reactive sites for cross-coupling reactions: the C-Br bond at the 5-position and the C-Cl bond at the 2-position. The differential reactivity of these two halogens allows for selective and stepwise functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modifications. The 2-chloro position is also susceptible to nucleophilic aromatic substitution, further expanding the synthetic possibilities.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1214332-67-8 | [4][5] |
| Molecular Formula | C₈H₇BrClNO₂ | [4][5] |
| Molecular Weight | 264.50 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthetic Strategies and Key Transformations
The strategic functionalization of this compound is central to its utility. The following sections outline key synthetic transformations that leverage the reactivity of the chloro and bromo substituents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly relevant for modifying the this compound scaffold.
The Suzuki-Miyaura coupling enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position by reacting the bromo substituent with a corresponding boronic acid or ester.[8][9][10] This reaction is fundamental for building the molecular complexity required for potent biological activity.
Caption: Suzuki-Miyaura coupling of this compound.
The Buchwald-Hartwig amination allows for the introduction of a variety of amine functionalities at the 2-position, following a prior C-C coupling at the 5-position. This reaction is crucial for synthesizing derivatives with improved pharmacokinetic properties and target engagement.
Caption: Buchwald-Hartwig amination of an ethyl 5-aryl-2-chloronicotinate derivative.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, particularly with the presence of the ester group, facilitates nucleophilic aromatic substitution (SNAr) at the 2-chloro position.[6][7] This reaction provides a complementary method to the Buchwald-Hartwig amination for introducing amine and other nucleophilic groups.
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of antiparasitic compounds derived from this compound.
Protocol 1: Synthesis of Ethyl 5-Aryl-2-chloronicotinate via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired ethyl 5-aryl-2-chloronicotinate.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 90 °C |
| Time | 8 hours |
Note: Yields are dependent on the specific arylboronic acid used and require optimization.
Protocol 2: In Vitro Anthelmintic Assay - Adult Worm Motility Assay (AWMA)
This protocol outlines a method to assess the in vitro anthelmintic activity of synthesized compounds using the adult stage of a model nematode, such as Haemonchus contortus.[1]
Materials:
-
Adult Haemonchus contortus worms
-
Phosphate Buffered Saline (PBS), pH 7.4
-
RPMI-1640 culture medium
-
Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Levamisole)
-
Solvent control (e.g., DMSO)
-
24-well culture plates
-
Inverted microscope
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 24-well plate. Ensure the final solvent concentration is non-toxic to the worms (typically ≤1%).
-
Include wells for a positive control (e.g., Levamisole at a known effective concentration) and a solvent control.
-
Collect adult H. contortus worms from the abomasum of an infected sheep and wash them thoroughly with PBS.
-
Place 3-5 adult worms into each well of the 24-well plate.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Assess worm motility at various time points (e.g., 2, 4, 8, 24 hours) under an inverted microscope.
-
Score the motility on a scale (e.g., 0 = dead/no movement, 1 = immotile but alive, 2 = sluggish movement, 3 = active movement).
-
Calculate the percentage of motility inhibition for each concentration relative to the solvent control and determine the IC₅₀ value (the concentration that inhibits 50% of motility).
Protocol 3: In Vitro Antiprotozoal Assay - Cell-Based Assay for Leishmania donovani
This protocol describes an in vitro assay to determine the efficacy of synthesized compounds against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.[3]
Materials:
-
Leishmania donovani promastigotes and amastigotes
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Synthesized test compounds dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
96-well culture plates
-
Giemsa stain
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours in a 96-well plate.
-
Infect the differentiated macrophages with L. donovani promastigotes at a macrophage-to-parasite ratio of 1:10 and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove the extracellular promastigotes by washing.
-
Add fresh medium containing serial dilutions of the test compounds to the infected macrophages. Include a positive control and a solvent control.
-
Incubate the plate for 72 hours at 37 °C with 5% CO₂.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each concentration under a light microscope.
-
Calculate the percentage of infection inhibition relative to the solvent control and determine the IC₅₀ value.
Conclusion: A Promising Avenue for Antiparasitic Drug Discovery
This compound represents a highly valuable and versatile starting material for the development of novel antiparasitic agents. Its distinct reactive sites allow for a range of synthetic modifications, leading to the creation of diverse chemical entities. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. By combining strategic synthesis with robust biological evaluation, the development of new and effective treatments for parasitic diseases can be significantly advanced.
References
-
ResearchGate. (n.d.). Anthelmintic drugs acting at nicotinic receptors. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of some nicotinic anthelmintics. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PLOS Neglected Tropical Diseases. (n.d.). In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. Retrieved from [Link]
-
Emerging Topics in Life Sciences. (2017). The interactions of anthelmintic drugs with nicotinic receptors in parasitic nematodes. Retrieved from [Link]
-
AccelaChemBio. (n.d.). 1214332-67-8,this compound. Retrieved from [Link]
-
PubMed. (n.d.). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Palladium-catalyzed reactions involving "Ethyl 5-bromo-2-chloronicotinate"
An In-Depth Guide to Palladium-Catalyzed Reactions of Ethyl 5-bromo-2-chloronicotinate
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. This compound is a quintessential example of a high-value synthetic intermediate.[1] Its utility is derived from the di-halogenated pyridine core, which presents two distinct and orthogonally reactive sites for functionalization.[1]
The key to unlocking the potential of this molecule lies in understanding the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond.[2] This intrinsic reactivity difference allows for a programmed, site-selective approach to molecular elaboration, enabling chemists to introduce diverse functionalities at the 5-position while retaining the 2-chloro substituent for subsequent transformations. This guide provides detailed protocols and expert insights into leveraging this reactivity for several cornerstone palladium-catalyzed reactions.
Core Mechanistic Principles: The Palladium Catalytic Cycle
At the heart of palladium-catalyzed cross-coupling lies a well-established catalytic cycle. A comprehensive grasp of this cycle is not merely academic; it empowers the bench chemist to rationalize reaction outcomes and troubleshoot effectively. The cycle universally consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (this compound). This is often the rate-determining step and results in a Pd(II) intermediate.[5][6]
-
Transmetalation: The nucleophilic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the Pd(II) center, displacing the halide. This step is often facilitated by a base.[3][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the stability and low toxicity of the requisite boronic acid reagents.[8][9] For this compound, this reaction provides a robust route to synthesize 5-aryl or 5-vinyl nicotinates, which are prevalent motifs in pharmaceuticals.
Expertise & Experience: Causality Behind Experimental Choices
The primary challenge is achieving high selectivity for coupling at the C5-Br position over the C2-Cl position. While the C-Br bond is inherently more reactive, the pyridine nitrogen can coordinate to the palladium center, influencing the reactivity of the adjacent C2-Cl bond.[10] To favor C5 coupling, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often employed.[10][11] These ligands stabilize the palladium catalyst, promote the oxidative addition of the less reactive C-Br bond (relative to C-I), and sterically hinder interaction with the pyridine nitrogen, thereby enhancing selectivity. The use of a base like K₂CO₃ or K₃PO₄ is essential to activate the boronic acid for the transmetalation step.[12][13]
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale & Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol%. In situ generation of the active Pd(0) species.[12][14] |
| Ligand | SPhos, XPhos, PPh₃ | 2-6 mol%. Bulky, electron-rich ligands enhance reactivity and selectivity.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv. Activates the boronic acid for transmetalation.[12] |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.1-1.5 equiv. Excess ensures complete consumption of the starting material. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | A biphasic system is common and often improves reaction rates and yields.[8][12] |
| Temperature | 80–110 °C | Dependent on the reactivity of the specific coupling partners. |
| Typical Yield | 75–95% | Highly dependent on the boronic acid used. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol describes the coupling of this compound with a generic arylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).[12]
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent catalyst deactivation.[15]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[12]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ethyl 2-chloro-5-arylnicotinate.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a transformation of immense importance in medicinal chemistry.[16][17] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Expertise & Experience: Causality Behind Experimental Choices
Similar to the Suzuki coupling, selectivity is governed by the higher reactivity of the C-Br bond. The catalyst system is paramount. Modern Buchwald-Hartwig reactions often utilize palladium precatalysts paired with highly specialized, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).[10][18] These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[16] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine, forming the active nucleophile.[19]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-2 mol%. Often used with a specialized ligand.[11] |
| Ligand | XPhos, RuPhos, BINAP | 2-4 mol%. Bulky biarylphosphine ligands are essential for high yields.[18][19] |
| Base | NaOtBu, LHMDS, K₃PO₄ | 1.5-2.5 equiv. A strong, non-nucleophilic base is crucial.[19] |
| Amine | Primary or Secondary Amine | 1.2-1.5 equiv. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvent is required.[19] |
| Temperature | 80–110 °C | Reaction temperature is substrate-dependent. |
| Typical Yield | 65–90% | Highly dependent on the amine coupling partner. |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.[18]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.
Application 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are precursors to complex heterocyclic systems and functional materials. The reaction is co-catalyzed by palladium and copper(I).[21][22]
Expertise & Experience: Causality Behind Experimental Choices
The Sonogashira coupling follows a dual catalytic cycle. The palladium cycle is similar to that of other cross-couplings. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[23] This species then undergoes transmetalation with the Pd(II)-aryl complex. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent to facilitate the deprotonation of the alkyne and maintain a reducing environment.[21]
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Rationale & Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-3 mol%. Pd(II) precatalysts are common. |
| Copper(I) Co-catalyst | CuI | 1-5 mol%. Essential for activating the alkyne.[21] |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Serves as both the base and often the solvent. Anhydrous conditions are preferred.[11] |
| Terminal Alkyne | R-C≡C-H | 1.1-1.5 equiv. |
| Co-Solvent | THF, DMF | Often used if the starting materials are not soluble in the amine base.[11] |
| Temperature | 25–80 °C | Often proceeds at or slightly above room temperature.[21] |
| Typical Yield | 70–95% | Generally a high-yielding reaction. |
Experimental Protocol: Selective Sonogashira Coupling at the C-5 Position
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.015 mmol, 1.5 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 6-12 hours or until completion as monitored by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Remove the triethylamine under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the ethyl 2-chloro-5-(alkynyl)nicotinate product.
Troubleshooting Common Issues
Palladium-catalyzed reactions, especially with heteroaromatic substrates, can be prone to specific issues. A systematic approach to troubleshooting is essential for success.[10]
Caption: A troubleshooting workflow for common issues in cross-coupling reactions.
-
Catalyst Deactivation: The appearance of a black precipitate (palladium black) indicates catalyst aggregation and deactivation.[15][24] This can be caused by oxygen contamination, excessively high temperatures, or an insufficient ligand-to-palladium ratio.[10] Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure.
-
Low Conversion: If the reaction stalls, consider screening different ligands, bases, or solvents. For pyridine substrates, the choice of a bulky, electron-rich ligand is often the most critical parameter to optimize.[10]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can compete with the desired coupling, especially with electron-rich boronic acids or under prolonged heating. Using a stronger base or switching to a boronate ester can sometimes mitigate this issue.[10]
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize Foundation.
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Google Search.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH).
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. National Institutes of Health (NIH).
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Google Search.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- troubleshooting low yield in palladium-catalyzed pentaerythritol oxidation. Benchchem.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- This compound | 1214332-67-8. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Heck reaction. Wikipedia.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Suzuki reaction. Wikipedia.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
- Sonogashira Coupling. NROChemistry.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotinate. Benchchem.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
- Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.
Sources
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- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
Experimental procedure for the hydrolysis of "Ethyl 5-bromo-2-chloronicotinate" to its carboxylic acid
Application Note & Protocol
Title: High-Yield Synthesis of 5-Bromo-2-chloronicotinic Acid via Base-Catalyzed Hydrolysis of Ethyl 5-bromo-2-chloronicotinate
Abstract This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of this compound to its corresponding carboxylic acid, 5-Bromo-2-chloronicotinic acid. This transformation is a critical step in the synthesis of various high-value intermediates for the pharmaceutical and agrochemical industries.[1][2] The procedure detailed herein employs a standard base-catalyzed saponification mechanism, optimized for high yield and purity. We will elaborate on the mechanistic rationale, step-by-step experimental procedure, purification, characterization, and critical safety considerations.
Introduction and Mechanistic Overview
5-Bromo-2-chloronicotinic acid is a valuable halogenated pyridine derivative used as a key building block in medicinal chemistry and material science.[1] The most direct and common route to its synthesis is the hydrolysis of its ethyl ester precursor. The reaction proceeds via a base-catalyzed acyl substitution mechanism, commonly known as saponification.[3]
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4] Subsequently, the intermediate collapses, expelling the ethoxide (EtO⁻) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the acidic proton of the carboxylic acid is immediately abstracted by the strong ethoxide base (or any excess hydroxide), forming the sodium carboxylate salt and ethanol. This final acid-base step is effectively irreversible and drives the reaction to completion.[5] To isolate the desired carboxylic acid product, the reaction mixture must be acidified in a final work-up step to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate.[6]
Caption: Figure 1: Saponification of this compound.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 1214332-67-8 | 264.50 | ≥97% | e.g., Sigma-Aldrich, TCI |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% (pellets) | e.g., Fisher Scientific |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | e.g., VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (conc.) | e.g., Sigma-Aldrich |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | e.g., Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | e.g., Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | e.g., Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
-
Analytical balance
-
Melting point apparatus
-
NMR spectrometer, HPLC/LC-MS system (for characterization)
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
Reaction Setup
-
Dissolve Sodium Hydroxide: In a 100 mL beaker, carefully dissolve 0.8 g (20 mmol, 2.0 eq.) of sodium hydroxide pellets in a mixture of 20 mL of methanol and 10 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to room temperature.
-
Charge the Reactor: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.65 g (10 mmol, 1.0 eq.) of this compound.
-
Combine Reagents: Add the cooled sodium hydroxide solution to the round-bottom flask containing the ester.
-
Assemble Apparatus: Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath on top of a magnetic stirrer.
Reaction Execution
-
Heating: Begin stirring and gently heat the mixture to reflux (approximately 65-70 °C for methanol).
-
Monitoring: Allow the reaction to proceed under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates reaction completion.
-
Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
Work-up and Product Isolation
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a beaker and place it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the solution reaches a pH of approximately 2.[5] A thick, white precipitate of 5-Bromo-2-chloronicotinic acid will form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.
-
Drying: Dry the product under vacuum or in a desiccator to a constant weight. A typical yield is 85-95%.
Purification (Optional)
If higher purity is required, the crude product can be recrystallized.
-
Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization
The identity and purity of the final product, 5-Bromo-2-chloronicotinic acid, should be confirmed by standard analytical methods.
-
Melting Point: The literature melting point is 173-176°C.[1] A sharp melting range close to this value indicates high purity.
-
¹H NMR: Confirm the disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
-
LC-MS/HPLC: Assess purity and confirm the molecular weight of the product (236.45 g/mol ).[1] This is a highly effective method for quantitative analysis of nicotinic acid derivatives.[7][8]
Safety Precautions
All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
This compound: May cause skin and eye irritation. Avoid inhalation and direct contact.[11]
-
5-Bromo-2-chloronicotinic acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Methanol (MeOH): Toxic and flammable. Avoid inhalation, ingestion, and skin contact.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. The vapor is a respiratory irritant. Add slowly and carefully during the acidification step to control the exothermic reaction.
Workflow Visualization
Sources
- 1. nbinno.com [nbinno.com]
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- 8. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 78686-79-0 Name: Methyl 5-Bromo-2-chloronicotinateMthis compound [xixisys.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ethyl 5-bromo-2-chloronicotinate Suzuki Coupling Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 5-bromo-2-chloronicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific dihalogenated heterocyclic substrate. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most common initial factors to investigate?
A1: Low yields in this specific reaction often stem from a few critical parameters. The primary areas to troubleshoot are the choice of catalyst, base, and solvent, as well as the overall reaction setup. This compound presents a unique challenge due to the presence of two different halogen atoms and the electron-withdrawing nature of the pyridine ring and the ester group.
Key initial checkpoints include:
-
Catalyst System: The selection of the palladium catalyst and its associated ligand is paramount. For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ may not be sufficient.[1][2] Consider using more robust systems with bulky, electron-rich phosphine ligands.[1][3]
-
Base Selection: The base is crucial for activating the boronic acid.[4][5] An inappropriate base can lead to incomplete reaction or degradation of starting materials.[5]
-
Solvent and Degassing: The reaction is highly sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel is a frequent cause of failure.[6] The solvent itself also plays a significant role in reaction efficiency.[7][8]
-
Boronic Acid Stability: Boronic acids can be prone to degradation, especially protodeboronation, which is the replacement of the boronic acid group with a hydrogen atom.[9][10]
Q2: Which halogen, the bromine at C5 or the chlorine at C2, is expected to react first, and how does this influence my strategy?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[11] For this compound, the carbon-bromine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the carbon-chlorine bond.[12] Therefore, you should expect selective coupling at the C5-bromo position under standard Suzuki conditions.[12]
This inherent selectivity is advantageous if the desired product is the 5-aryl-2-chloronicotinate derivative. However, if coupling at the C2 position is desired, a more specialized catalytic system or a two-step approach would be necessary. This guide will focus on optimizing the selective reaction at the C5 position.
Q3: What are the most effective palladium catalyst and ligand combinations for this type of dihalogenated pyridine?
A3: The coupling of chloro-heteroarenes is often challenging, necessitating the use of specialized, highly active catalysts.[1] For this compound, where the chlorine atom can potentially deactivate the catalyst, a robust system is essential.
Recommended Catalyst Systems:
Bulky, electron-rich phosphine ligands are highly effective for promoting the coupling of challenging substrates.[2][3] These ligands enhance the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.[3]
| Catalyst System | Ligand Type | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[13] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[13][14] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and is relatively air-stable.[13] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood, but may show lower activity for this specific substrate.[2][13] |
For particularly difficult couplings, consider pre-formed catalysts like XPhos-Pd-G3 or SPhos-Pd-G2, which can be more reliable than generating the active catalyst in situ.[15]
Q4: I'm observing significant side products like homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A4: The formation of side products is a common issue that can significantly reduce the yield of the desired product.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and certain palladium species.[5][6]
-
Dehalogenation: This is the replacement of a halogen atom with a hydrogen atom.[6]
-
Mitigation: This side reaction can be influenced by the choice of base and solvent. Avoid using strong alkoxide bases if possible. Aprotic solvents like dioxane, THF, or toluene are generally preferred. If an alcohol is part of the solvent system, consider reducing its concentration. The ligand choice is also important; screening different bulky phosphine ligands can help identify one that favors the desired reductive elimination over dehalogenation.
-
Q5: My boronic acid seems to be degrading during the reaction. What can I do to improve its stability?
A5: Boronic acid instability, particularly through protodeboronation, is a frequent challenge.[9][10] This is especially true for electron-rich or some heteroaryl boronic acids.[5]
Strategies to Mitigate Boronic Acid Degradation:
-
Use of Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and can be used as effective replacements.[10] They can be prepared from the boronic acid or used directly if commercially available.
-
Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excessive amounts can promote protodeboronation. Trying the reaction under anhydrous conditions with a base like K₃PO₄ can sometimes improve yields.[16]
-
Slow-Release Strategy: This involves using a "masking" reagent that protects the boronic acid and facilitates its slow release into the reaction mixture.[9] This keeps the concentration of the free, vulnerable boronic acid low.
-
Milder Base: A very strong base can accelerate protodeboronation.[5] Consider using a milder base like K₂CO₃ or Cs₂CO₃.
II. Experimental Protocols & Methodologies
General Protocol for the Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The specific conditions may need to be adjusted based on the boronic acid being used.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos-Pd-G3) (1-2 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture or toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst). Then, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Diagrams and Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
III. References
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available from: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available from: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available from: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH. Available from: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available from: [Link]
-
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. Available from: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]
-
What's the role of the phosphine ligand in Suzuki couplings?. Reddit. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]
-
Effect of solvent on the Suzuki reaction a . Download Table. ResearchGate. Available from: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available from: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available from: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available from: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC - NIH. Available from: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available from: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available from: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. Available from: [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 16. reddit.com [reddit.com]
Technical Support Center: Functionalization of Ethyl 5-bromo-2-chloronicotinate
Welcome to the Technical Support Center for the functionalization of Ethyl 5-bromo-2-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry and extensive experience with cross-coupling reactions on heterocyclic systems.
Introduction to the Reactivity of this compound
This compound is a valuable starting material in medicinal chemistry and materials science due to its two distinct reactive sites for cross-coupling reactions: a C-Br bond at the 5-position and a C-Cl bond at the 2-position. The inherent difference in reactivity between these two halogens allows for selective functionalization, a key strategy in the synthesis of complex molecules. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl.[1] This principle suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 2-position, enabling selective reactions at the 5-position under carefully controlled conditions.[1]
However, the pyridine nitrogen can act as a Lewis base and coordinate to the metal catalyst, potentially leading to catalyst deactivation. This "2-pyridyl problem" is a well-documented challenge in the cross-coupling of pyridine-containing substrates. Careful selection of ligands and reaction conditions is crucial to mitigate this effect and achieve high yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. At which position should I expect the reaction to occur?
A: Under standard Suzuki-Miyaura conditions, you should expect preferential coupling at the more reactive C-Br bond at the 5-position. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl. By carefully selecting your reaction conditions, you can achieve high chemoselectivity for the C-5 position, leaving the C-2 chloro group available for subsequent transformations.
Q2: What are the key factors to consider for achieving high chemoselectivity in the functionalization of this compound?
A: The key to achieving high chemoselectivity lies in the judicious choice of:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands can influence the selectivity of the oxidative addition step.
-
Reaction Temperature: Lower reaction temperatures generally favor reaction at the more reactive C-Br bond. Higher temperatures may be required to activate the C-Cl bond but can also lead to a loss of selectivity and the formation of di-substituted products.
-
Base: The choice of base can influence both the catalytic cycle and the stability of the starting material and product. Inorganic bases like K₃PO₄ or K₂CO₃ are often good starting points for Suzuki couplings. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are typically used, but these can promote side reactions.
Q3: Can I perform a second cross-coupling reaction at the 2-chloro position after functionalizing the 5-bromo position?
A: Yes, this is a common and powerful strategy. After the initial coupling at the 5-position, the resulting 5-substituted-2-chloronicotinate can be subjected to a second, typically more forcing, cross-coupling reaction to introduce a different group at the 2-position. This sequential approach allows for the controlled synthesis of highly functionalized pyridine derivatives.
Troubleshooting Guides
Problem 1: Low or No Conversion in Cross-Coupling Reactions
Low or no conversion is a frequent issue when working with pyridine-containing substrates due to potential catalyst deactivation.
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| Catalyst Poisoning by Pyridine Nitrogen | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center. | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species. Bulky ligands create a coordinatively saturated and more reactive catalyst. |
| Suboptimal Ligand Choice | For Suzuki couplings, consider bidentate ligands like dppf. For Buchwald-Hartwig aminations, bulky monophosphine ligands are often preferred. | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination). |
| Ineffective Base | For Suzuki reactions, ensure the base is strong enough to promote transmetalation but not so strong as to cause ester hydrolysis. For Buchwald-Hartwig aminations, ensure the base is sufficiently strong to deprotonate the amine. | The base is essential for activating the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) for the transmetalation or coordination step. |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid and solvents, are of high purity and anhydrous. Degas solvents thoroughly to remove oxygen. | Boronic acids can undergo protodeboronation in the presence of water. Oxygen can oxidize the active Pd(0) catalyst. |
Problem 2: Formation of Side Products
The presence of multiple reactive sites and functional groups can lead to the formation of undesired byproducts.
| Side Reaction | Troubleshooting Strategy | Mechanistic Insight |
| Ester Hydrolysis | Use milder bases such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu, especially if elevated temperatures are required. Minimize the amount of water in the reaction mixture. | The ethyl ester group is susceptible to hydrolysis under strongly basic conditions, especially at higher temperatures, to form the corresponding carboxylic acid.[2] |
| Dehalogenation | Ensure a strictly inert atmosphere (argon or nitrogen). Use high-purity reagents and solvents. Optimize the reaction time to avoid prolonged heating after the reaction is complete. | Dehalogenation (replacement of a halogen with a hydrogen) can occur as a side reaction, often promoted by impurities or side reactions that generate hydride sources. |
| Homocoupling of Boronic Acid (Suzuki) | Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Ensure efficient stirring to maintain a homogeneous reaction mixture. | The homocoupling of boronic acids to form biaryls is a common side reaction in Suzuki couplings, often favored at higher temperatures and with certain catalyst systems. |
| Di-substituted Product Formation | To favor mono-substitution at the C-5 position, use milder reaction conditions (lower temperature, less active catalyst). To achieve di-substitution, you will likely need more forcing conditions for the second coupling at the C-2 position. | The C-Br bond is significantly more reactive than the C-Cl bond. By controlling the reaction conditions, you can selectively react at the more labile site. |
Experimental Protocols (General Starting Points)
Note: The following protocols are general starting points and will likely require optimization for your specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| This compound | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands that are effective for cross-coupling of heteroaryl halides. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong inorganic bases that are generally compatible with ester functionalities. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic solvent systems are common for Suzuki couplings. |
| Temperature | 80 - 100 °C | A good starting temperature range for coupling at the C-Br bond. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the 5-Position
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| This compound | 1.0 equivalent | Limiting reagent. |
| Amine | 1.1 - 1.2 equivalents | A slight excess is typically used. |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common palladium precursors. |
| Ligand | XPhos or RuPhos (2-6 mol%) | Bulky, electron-rich ligands that are effective for C-N bond formation. |
| Base | NaOtBu or LHMDS (1.2 - 1.5 equivalents) | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | Higher temperatures are often required for Buchwald-Hartwig aminations. |
Step-by-Step Procedure:
-
In an inert atmosphere glovebox, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Dilute the filtrate with an organic solvent and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Sonogashira Coupling at the 5-Position
Caption: General workflow for a Sonogashira coupling experiment.
Reagents and Conditions:
| Component | Recommendation | Rationale |
| This compound | 1.0 equivalent | Limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is typically used. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Et₃N or DIPEA (2-3 equivalents) | An amine base is required to deprotonate the alkyne and neutralize the HX byproduct. |
| Solvent | THF or DMF | Anhydrous, polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed at room temperature, but heating may be necessary. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and dilute with an organic solvent, then wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Hydrolysis Reactions. Chemistry LibreTexts. [Link]
Sources
Purification of "Ethyl 5-bromo-2-chloronicotinate" derivatives by column chromatography
Welcome to the technical support center for the purification of Ethyl 5-bromo-2-chloronicotinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during column chromatography purification of these halogenated pyridine compounds. The inherent basicity of the pyridine nitrogen and the presence of multiple halogens can present unique separation challenges. This resource aims to provide a logical, experience-driven framework for overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the column chromatography purification of this compound derivatives in a question-and-answer format.
Issue 1: Poor Separation or Overlapping Peaks
Q: My TLC shows distinct spots, but my column fractions are all mixed. Why is this happening and what can I do?
A: This is a frequent issue that can stem from several factors, from column packing to the choice of solvent system.
-
Inappropriate Solvent System: The solvent system is the most critical factor in achieving good separation. A system that provides good separation on TLC may not translate perfectly to a column due to the larger scale and different dynamics.
-
Solution: The ideal Retention Factor (Rf) for the target compound on a TLC plate is approximately 0.2-0.3.[1] This generally provides the best balance for separation on a silica gel column. If your spots are too high on the TLC plate (high Rf), the compounds will elute too quickly from the column, resulting in poor separation. Conversely, if the spots are too low (low Rf), elution will be slow, leading to band broadening and potential co-elution.
-
Optimization Workflow:
-
Systematic TLC Analysis: Begin by testing a range of solvent systems with varying polarities. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
-
Adjust Polarity: If your compound has a low Rf, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). If the Rf is too high, decrease the polarity.[3]
-
Alternative Solvents: If adjusting the ratio of a binary system doesn't provide adequate separation, consider changing the solvents altogether. For example, replacing hexanes with dichloromethane or toluene can alter the selectivity of the separation due to different interactions with the compound and the stationary phase.[4][5]
-
-
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[6] This saturates the stationary phase, leading to broad, overlapping bands.
-
Improper Column Packing: Voids, channels, or cracks in the silica bed will lead to an uneven flow of the mobile phase, causing significant band broadening and poor separation.
-
Solution: Proper packing technique is crucial. The slurry method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally recommended to ensure a uniform and tightly packed bed.[1][7] Gently tapping the column as the silica settles can help dislodge air bubbles.[8]
-
Issue 2: Peak Tailing or Streaking
Q: My purified compound shows significant tailing on TLC and the peaks from my column are broad and asymmetrical. What causes this and how can I fix it?
A: Peak tailing with pyridine derivatives is most often caused by the interaction of the basic nitrogen atom with acidic silanol groups on the surface of the silica gel.[6] This creates a secondary, stronger interaction that slows down a portion of the compound, resulting in a "tail."
-
Solution 1: Add a Basic Modifier: The most common and effective solution is to add a small amount of a competing base to the mobile phase.
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to the eluent is a standard practice.[3][4] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyridine derivative and resulting in more symmetrical peaks.
-
Ammonia: For very basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in a solvent system like dichloromethane.[9][10]
-
-
Solution 2: Use an Alternative Stationary Phase: If adding a basic modifier is not desirable or ineffective, consider a different stationary phase.
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds as it lacks the acidic silanol groups.[3][8]
-
Deactivated Silica: You can also deactivate the silica gel by reducing its acidity, which can be less damaging to sensitive compounds.[9]
-
Issue 3: Low or No Recovery of the Compound
Q: I've run my column, but I can't seem to find my compound in any of the fractions. What could have happened?
A: This frustrating situation can arise from a few key issues.
-
Compound is Too Polar: The compound may be too strongly adsorbed to the silica gel and is not eluting with the current solvent system.
-
Solution: Drastically increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, you may need to switch to a more polar system like dichloromethane/methanol.[3] A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often effective for eluting compounds with a wide range of polarities.[11]
-
-
Compound Degradation on Silica: Silica gel is acidic and can cause the degradation of sensitive compounds.[9]
-
Solution: 2D TLC Test for Stability: To check if your compound is stable on silica, you can perform a two-dimensional TLC.
-
Spot your compound on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.[6] If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or deactivated silica.[6][9]
-
-
-
Fractions are Too Dilute: It's possible your compound did elute, but the fractions are so dilute that it is not detectable by TLC.
-
Solution: Try concentrating a few of the fractions where you expected your compound to elute and then re-spot them on a TLC plate.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: The crude sample is dissolved in a minimal amount of a solvent and then carefully added to the top of the column.[7][12] It is crucial to use the weakest possible solvent that will dissolve your sample to avoid premature elution and band broadening.[13]
-
Dry Loading: This method is preferred when the sample is not readily soluble in the mobile phase or when a very concentrated starting band is required for a difficult separation.[1][4] The crude sample is dissolved in a volatile solvent (like dichloromethane), and a small amount of silica gel is added. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the prepared column.[1][7]
Q2: How do I choose the right solvent system for my column?
A2: The selection of the solvent system is a critical step that is best guided by preliminary Thin-Layer Chromatography (TLC) experiments.[1]
-
Goal: The primary goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate.[4][7] This generally provides the optimal retention on a column for good separation.
-
Common Systems: For compounds of intermediate polarity, like many this compound derivatives, mixtures of hexanes and ethyl acetate are a good starting point.[4] For more polar compounds, systems like dichloromethane/methanol may be necessary.[10]
-
Trial and Error: Selecting a solvent system often involves some trial and error.[5] Start with a non-polar system and gradually increase the polarity until you achieve the desired Rf value.
Q3: What are the most common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from the reaction (such as regioisomers or over/under-halogenated species), and degradation products.[14] The separation of halogenated isomers can be particularly challenging.[15][16]
Q4: Can I use a gradient elution for my purification?
A4: Yes, a gradient elution, where the polarity of the mobile phase is increased over the course of the separation, can be very effective, especially for complex mixtures containing compounds with a wide range of polarities.[11] A common strategy is to start with a solvent system that is half the polarity of the optimal isocratic system determined by TLC.[11]
Q5: My compound is an oil. How can I be sure it's pure?
A5: Oily products can still contain residual solvent. To ensure purity, after concentrating the combined fractions, the resulting oil should be placed under high vacuum for several hours to remove any remaining solvent. Purity should then be assessed by analytical techniques such as NMR, LC-MS, and elemental analysis.
Part 3: Experimental Protocols & Data
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).[1]
-
Prepare Silica Slurry: In a beaker, add the required amount of silica gel (typically 40-63 µm particle size) and mix it with the initial, least polar eluent to form a pourable slurry.[1][7]
-
Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.[1][8]
-
Equilibrate the Column: Allow the silica to settle. Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[1] Add another thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.[4][7]
Protocol 2: Dry Loading a Sample
-
Sample Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (typically 2-3 times the weight of the crude product) to this solution.[7]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[1][7]
-
Loading onto the Column: Carefully add the silica-adsorbed sample to the top of the prepared column.[1]
Table 1: Common Solvent Systems and Properties
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexanes | Very Low | Elution of non-polar impurities |
| 5-20% Ethyl Acetate in Hexanes | Low to Medium | Elution of moderately non-polar compounds |
| 30-50% Ethyl Acetate in Hexanes | Medium | Elution of compounds of intermediate polarity |
| 1-5% Methanol in Dichloromethane | Medium to High | Elution of polar compounds |
| 5-10% Methanol in Dichloromethane | High | Elution of very polar compounds |
Note: The addition of 0.1-1% triethylamine is recommended for all solvent systems when purifying basic pyridine derivatives to prevent peak tailing.[3][4]
Part 4: Visual Diagrams
Caption: A workflow for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved January 14, 2026, from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 14, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 14, 2026, from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
YouTube. (2022, February 13). Column Chromatography. Retrieved January 14, 2026, from [Link]
-
YouTube. (2025, February 27). Top 5 Essentials to Maximize Success in Flash Chromatography. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
-
PubMed. (2014, January 7). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019, July 30). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Products Derived from Ethyl 5-bromo-2-chloronicotinate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with derivatives of Ethyl 5-bromo-2-chloronicotinate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the recrystallization and purification of this important class of compounds. Our focus is on providing practical, field-tested advice grounded in solid scientific principles to help you achieve the highest purity for your target molecules.
Introduction to Recrystallization Challenges with Halogenated Pyridine Derivatives
Derivatives of this compound are a cornerstone in the synthesis of numerous active pharmaceutical ingredients. However, their purification by recrystallization is often non-trivial. The presence of multiple halogen atoms, the pyridine nitrogen, and an ester or subsequent functionalities can lead to challenging solubility profiles. Pyridine and its derivatives can sometimes exhibit poor crystallization behavior compared to their non-heteroaromatic counterparts[1][2]. Common issues include oiling out, the formation of unstable solvates, and difficulty in selecting an appropriate solvent system. This guide is designed to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for recrystallizing derivatives of this compound?
A1: A systematic solvent screening is crucial. Given the bromo-, chloro-, and ester functionalities, a range of solvents from non-polar to polar should be tested on a small scale. A good starting point is to test solvents that have some structural similarity to the target molecule[2]. For typical derivatives, consider the following:
-
Low Polarity Solvents: Hexanes, Heptane, Toluene. These are excellent for less polar derivatives or as anti-solvents.
-
Medium Polarity Solvents: Ethyl Acetate, Dichloromethane (DCM). Ethyl acetate is a versatile solvent for many esters.[2]
-
High Polarity Solvents: Ethanol, Methanol, Isopropanol (IPA), Acetonitrile, and Water. Alcohols are often effective for more polar compounds, especially if your derivative is a carboxylic acid (from ester hydrolysis) or contains other polar functional groups. Water can be a surprisingly effective solvent for polar compounds that have significantly lower solubility at room temperature[1][2].
Q2: My compound is an oil at room temperature. Can I still use recrystallization?
A2: If your compound is a persistent oil, traditional recrystallization may not be feasible. However, "oiling out" during the cooling process is a common problem that can often be overcome[3][4][5]. If the purified compound's melting point is below room temperature, you will need to consider alternative purification methods like column chromatography. If the melting point is above room temperature, oiling out is a kinetic issue that can be addressed (see Troubleshooting Guide).
Q3: How do I choose between a single-solvent and a two-solvent recrystallization system?
A3: The choice depends on the solubility profile of your compound.
-
Single-Solvent System: Ideal when you find a solvent that dissolves your compound well at its boiling point but poorly at low temperatures (e.g., 0 °C). This is the simplest and often preferred method.
-
Two-Solvent (Binary) System: Use this when no single solvent provides the desired solubility characteristics. This system consists of a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. Common pairs include Ethyl Acetate/Hexanes, Methanol/Water, and Acetone/Water[6].
Q4: My crystals are colored, but the literature suggests the pure compound is white. What should I do?
A4: Colored impurities are common. If the color is minor, a single recrystallization may be sufficient. For persistent color, you can try:
-
Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot solution before filtration. This will adsorb many colored impurities. Use sparingly, as it can also adsorb your product, reducing the yield[7].
-
A second recrystallization: Sometimes a different solvent system for a second recrystallization can leave the colored impurity behind.
-
Silica Plug Filtration: Dissolve the crude product in a suitable solvent and pass it through a short column (plug) of silica gel to remove highly polar, colored impurities.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: No Crystals Form Upon Cooling
Q: I've cooled my solution, even in an ice bath, but no crystals have appeared. What's wrong?
A: This is a very common issue that can be due to several factors:
-
Too Much Solvent: This is the most frequent cause[4]. The solution is not saturated enough for crystals to form.
-
Solution: Reheat the solution and boil off some of the solvent to concentrate it. Allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should[4][8]. Crystal formation needs a nucleation point to begin.
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: If concentrating the solution doesn't work, you may need to recover your compound by removing the solvent on a rotary evaporator and trying a different solvent or solvent system[4].
-
Issue 2: The Product "Oils Out" Instead of Crystallizing
Q: As my solution cools, a liquid layer (oil) forms instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point[3][4][5]. The resulting oil is often impure.
-
Solution 1: Reheat and Add More Solvent: The initial solution might be too concentrated. Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly[4].
-
Solution 2: Lower the Crystallization Temperature: Try to cool the solution more slowly to a lower temperature before crystal formation begins.
-
Solution 3: Change the Solvent System: Switch to a solvent with a lower boiling point or use a binary solvent system. Dissolving the compound in a minimum of a "good" solvent and then slowly adding a "poor" anti-solvent at an elevated temperature until slight turbidity appears is often effective.
Issue 3: Crystals Form in the Funnel During Hot Filtration
Q: When I try to filter out insoluble impurities from the hot solution, my product crystallizes prematurely in the filter paper. What can I do?
A: This happens when the solution cools too quickly during filtration[3][5].
-
Solutions:
-
Use Excess Solvent: Use slightly more hot solvent than the minimum required to dissolve the compound. You can boil off the excess after filtration[3][5].
-
Pre-heat the Funnel: Use a stemless funnel and pre-heat it with steam or by pouring some hot solvent through it just before filtering your solution[3][9].
-
Keep the Solution Hot: Filter the solution in small batches, keeping the bulk of the solution hot on a hot plate.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Halogenated Pyridine Esters
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Good for nonpolar compounds or as an "anti-solvent" with a more polar solvent. |
| Toluene | Low | 111 | Useful for less polar aromatic compounds. Its high boiling point can sometimes be problematic. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for esters, often used in a solvent pair with hexanes. |
| Ethanol | High | 78 | Suitable for more polar compounds; often used in a solvent pair with water. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Water | Very High | 100 | Can be effective for polar compounds that have significantly lower solubility at room temperature. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring (a stir bar is recommended).
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent to ensure a good yield.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed, fluted filter paper in a stemless funnel into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.
-
Chilling: Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (the one in which it is very soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]
-
Clarification: Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]
-
Crystallization, Isolation, and Drying: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. For the washing step, use a cold mixture of the two solvents in the same ratio as the final recrystallization mixture.
Visualizations
Caption: A troubleshooting workflow for common recrystallization problems.
References
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem.
- Recrystallization.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem.
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
- Purification of nicotinic acid - US3037987A - Google Patents.
- How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Problems in recrystallization - Biocyclopedia.
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. reddit.com [reddit.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up of Ethyl 5-Bromo-2-Chloronicotinate Synthesis
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 5-bromo-2-chloronicotinate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: General FAQs
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound is a multi-step process that can be approached in various ways, depending on the starting materials. A prevalent and logical pathway commences with a suitably substituted pyridine precursor, followed by a sequence of halogenation and esterification reactions. One of the most critical and challenging steps often involves the introduction of the chlorine atom at the 2-position via a Sandmeyer reaction, starting from an amino-substituted pyridine.
A generalized synthetic workflow is visualized below:
Caption: Troubleshooting low yield in a Sandmeyer reaction.
In-depth Explanation:
-
Temperature Control: The diazonium salt intermediate is thermally labile. The temperature during diazotization should be strictly maintained between 0-5 °C to prevent its decomposition into unwanted phenols and other byproducts.[1]
-
Reagent Quality: The purity of sodium nitrite and the concentration of the acid used are critical. Old or improperly stored sodium nitrite can be less effective.
-
Addition Rates: A slow, controlled addition of the sodium nitrite solution ensures that the nitrous acid is consumed as it is formed, preventing its decomposition. Similarly, the slow addition of the diazonium salt solution to the copper(I) chloride solution is important for controlling the exotherm of the Sandmeyer reaction.[2]
Q2: I'm observing significant side-product formation, such as phenols and azo-coupled impurities. How can these be minimized?
The formation of phenolic impurities arises from the reaction of the diazonium salt with water, while azo-coupling occurs when the diazonium salt reacts with the starting amine or other electron-rich aromatic species.
-
To Minimize Phenol Formation: Ensure the reaction temperature is kept low (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. The presence of a sufficient excess of acid also helps to suppress this side reaction.
-
To Minimize Azo-Coupling: Maintain a stoichiometric excess of the acid. This ensures that the starting aromatic amine is fully protonated and thus deactivated towards electrophilic attack by the diazonium salt.
Q3: How can I safely handle the diazonium salt intermediate at scale?
Aryl diazonium salts can be explosive when isolated in a dry state. For safety, they should always be prepared and used in solution without being isolated. It is also recommended to perform a reaction safety assessment, such as using reaction calorimetry, to understand the thermal hazards before scaling up.[2]
Part B: Bromination of the Pyridine Ring
Q1: My bromination is not selective, leading to multiple brominated species. How can I improve regioselectivity?
The position of bromination on the pyridine ring is influenced by the directing effects of the existing substituents. To improve selectivity:
-
Control the Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) instead of elemental bromine, can provide better control and selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate, thereby affecting selectivity.
Q2: The bromination reaction is sluggish or incomplete. What factors should I investigate?
-
Catalyst: For less reactive substrates, a Lewis acid catalyst may be necessary to activate the brominating agent.[3]
-
Purity of Starting Material: Impurities in the starting material can interfere with the reaction.
-
Moisture: Ensure the reaction is carried out under anhydrous conditions if using moisture-sensitive reagents.
Part C: Esterification of 5-bromo-2-chloronicotinic acid
Q1: The esterification is not going to completion. How can I drive the equilibrium towards the product?
Esterification is a reversible reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
-
Water Removal: The removal of water as it is formed is a common and effective strategy. This can be achieved by azeotropic distillation using a Dean-Stark trap.[4]
-
Excess Reagent: Using a large excess of ethanol can also drive the reaction forward.
-
Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. For substrates sensitive to strong acids, alternative catalysts like solid acid catalysts can be considered.[5]
Q2: I'm observing degradation of the starting material or product during esterification. What are the likely causes?
High temperatures and strong acidic conditions can sometimes lead to decomposition.
-
Lower the Temperature: If possible, conduct the reaction at a lower temperature for a longer period.
-
Use a Milder Catalyst: Consider using a less corrosive and more selective catalyst.
Part D: Purification Challenges
Q1: What are the common impurities and how can I effectively remove them on a large scale?
Common impurities may include unreacted starting materials, side products from the Sandmeyer reaction (phenols, azo compounds), and regioisomers from bromination.
-
Crystallization: This is often the most effective method for purification at scale. A systematic screening of solvents is recommended to find conditions that provide good recovery and high purity.
-
Washes: Aqueous washes with a mild base can help remove acidic impurities like unreacted nicotinic acid.
-
Chromatography: While less common for large-scale production, flash column chromatography may be necessary if crystallization is ineffective.[6][7]
Section 3: Protocols and Data
Representative Protocol: Sandmeyer Reaction
This protocol is a general guideline and should be optimized for your specific substrate and scale.
1. Diazotization:
-
Suspend the starting amino-bromo-nicotinic acid in an aqueous solution of HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
2. Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) chloride in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
3. Work-up:
-
Quench the reaction mixture by pouring it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromo-2-chloronicotinic acid.
Representative Protocol: Fischer Esterification
-
Dissolve the 5-bromo-2-chloronicotinic acid in a large excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield the crude ethyl ester.
Section 5: References
-
Wikipedia. Sandmeyer reaction. [Link]
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
-
Google Patents. Process for preparing 5-bromonicotinic acid.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Google Patents. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
AccelaChemBio. This compound. [Link]
-
Patsnap. Method for preparing 2-chloronicotinic acid. [Link]
-
Oakwood Chemical. 2-Bromo-5-chloronicotinic acid. [Link]
-
Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Google Patents. Process for preparing 5-bromonicotinic acid.
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
-
National Institutes of Health. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]
-
American Elements. This compound. [Link]
-
ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]
-
Organic Syntheses. ethyl bromoacetate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in "Ethyl 5-bromo-2-chloronicotinate" amination
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the amination of ethyl 5-bromo-2-chloronicotinate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve higher conversion rates and yields.
Introduction: The Challenge of Selectivity and Reactivity
The amination of this compound is a nuanced transformation that requires careful consideration of reaction parameters to achieve the desired outcome. The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—on an electron-deficient pyridine ring presents a classic chemoselectivity challenge. The primary goal is typically the selective substitution of one halogen over the other, which is critical for subsequent synthetic steps. This guide will focus on troubleshooting the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for C-N bond formation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a Buchwald-Hartwig amination of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[4] Therefore, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[4][5] Under standard Buchwald-Hartwig conditions, you should expect selective amination at the C5 position, yielding ethyl 5-amino-2-chloronicotinate.
Q2: Can I achieve selective amination at the 2-position (C-Cl bond)?
A2: While selective amination at the C-Br bond is more common, achieving selectivity for the C-Cl bond is possible but challenging. It typically requires specialized ligands that can facilitate the more difficult oxidative addition of the C-Cl bond. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be considered for the 2-position, as the pyridine nitrogen activates this position towards nucleophilic attack.[6]
Q3: My reaction is showing low to no conversion. What are the most common reasons?
A3: Low conversion rates in Buchwald-Hartwig aminations can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to impurities in the reagents or solvent.[7] Amines themselves can sometimes act as inhibitory ligands to the palladium center.
-
Inappropriate ligand or base: The choice of ligand and base is critical and highly substrate-dependent.[8][9] Aryl chlorides, in particular, often require more electron-rich and bulky ligands to promote oxidative addition.
-
Poor solubility: The insolubility of the base or other reagents in the reaction solvent can lead to poor reaction kinetics.[10]
-
Low-quality reagents: The purity of the amine, solvent, and base is crucial for a successful reaction.[7]
Q4: I am observing a significant amount of a side product that appears to be the starting material without the bromine atom. What is this and how can I prevent it?
A4: This side product is likely the result of hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[11] This can be a competing pathway in the catalytic cycle, especially with certain ligands and under conditions that favor β-hydride elimination.[2] To minimize hydrodehalogenation, you can try screening different ligands, using a milder base, or lowering the reaction temperature.
Troubleshooting Guide for Low Conversion Rates
This section provides a structured approach to troubleshooting low conversion rates in the amination of this compound.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion rates.
Verify Reagent Quality and Purity
Before making significant changes to your protocol, it is essential to ensure the quality of your starting materials.
-
This compound: Confirm the purity by NMR or LC-MS. Impurities can inhibit the catalyst.
-
Amine: Amines are notoriously prone to oxidation and can contain impurities that poison the catalyst. Purify liquid amines by distillation or by passing them through a plug of activated alumina.[7]
-
Solvent: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst.
-
Base: Use a freshly opened bottle of a high-purity base. Strong bases like sodium tert-butoxide are hygroscopic and can lose their activity upon exposure to air and moisture.
Screen Different Ligands
The choice of ligand is often the most critical factor for a successful Buchwald-Hartwig amination, especially with challenging substrates like heteroaryl chlorides.
| Ligand | Typical Catalyst Loading (mol%) | Key Characteristics |
| XPhos | 1-3 | A bulky, electron-rich biaryl phosphine ligand that is often effective for coupling aryl chlorides. |
| SPhos | 1-3 | Similar to XPhos, with good activity for a broad range of substrates. |
| RuPhos | 1-3 | Another bulky biaryl phosphine ligand that can be effective in challenging cases. |
| BINAP | 2-5 | A bidentate ligand that can sometimes offer different selectivity and reactivity compared to monodentate ligands.[2] |
| Xantphos | 2-5 | A bidentate ligand with a large bite angle, which can be beneficial for promoting reductive elimination.[12] |
Protocol for Ligand Screening:
See the "Experimental Protocols" section below for a detailed high-throughput screening protocol.
Optimize the Base
The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[8][9]
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | A strong, commonly used base. Can be detrimental to substrates with sensitive functional groups.[10] |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | A weaker, non-nucleophilic base suitable for base-sensitive substrates. Often requires higher temperatures. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | Another mild base option for sensitive substrates. |
| LHMDS | ~26 | THF, Toluene | A very strong, non-nucleophilic base. |
Troubleshooting Tip: If you are using a strong base like NaOtBu and observing decomposition or side reactions, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.
Investigate Solvent Effects
The solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.
-
THF: Can also be effective, but its lower boiling point may limit the reaction temperature.
-
Ethereal vs. Aromatic Solvents: The choice between an ethereal solvent (like dioxane or THF) and an aromatic solvent (like toluene) can sometimes impact the reaction outcome. It is worth screening both types.
Caution: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium catalyst and inhibit the reaction.[10]
Adjust Temperature and Concentration
-
Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-110 °C). If you are experiencing low conversion, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also promote side reactions.
-
Concentration: A typical concentration for these reactions is between 0.1 and 0.5 M. If solubility is an issue, you may need to adjust the concentration accordingly.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol is a good starting point for the selective amination at the C5-Br position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the amine.
-
Remove the Schlenk tube from the glovebox and add the anhydrous, degassed toluene via syringe.
-
Place the reaction under a positive pressure of argon or nitrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Ligand Screening
This protocol allows for the rapid screening of multiple ligands to identify the optimal one for your reaction.
Materials:
-
A 96-well plate with glass vials
-
A multi-channel pipette
-
Stock solutions of this compound, amine, and base in the chosen solvent
-
Individual stock solutions of each ligand to be screened
Procedure:
-
To each well of the 96-well plate, add the appropriate volume of the stock solutions of the starting material, amine, and base.
-
Add a different ligand to each well or a set of wells.
-
Seal the plate and place it on a heating block with shaking.
-
After the desired reaction time, quench the reactions and analyze the conversion in each well by LC-MS or GC-MS.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
Managing impurities in the synthesis of "Ethyl 5-bromo-2-chloronicotinate"
Technical Support Center: Synthesis of Ethyl 5-bromo-2-chloronicotinate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this key heterocyclic intermediate. Here, we move beyond simple protocols to address the nuanced challenges of impurity management and yield optimization. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and achieve high-purity outcomes in your experiments.
The Synthetic Landscape: An Overview
The synthesis of this compound typically involves a multi-step sequence starting from a more readily available precursor, such as 2-amino-5-bromopyridine or 2-chloronicotinic acid. A common and robust pathway begins with 2-amino-5-bromopyridine, leveraging the Sandmeyer reaction to introduce the chloro group, followed by a series of transformations to yield the final product.
The rationale for this approach is the high efficiency and selectivity of the Sandmeyer reaction for converting an amino group on an aromatic ring into a halide.[1][2] This method provides a reliable entry point for installing the 2-chloro substituent, which is a crucial step.
Caption: A common synthetic route to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis, providing mechanistic explanations and actionable protocols to resolve them.
Category: Impurity Formation & Management
Q1: I'm observing a significant byproduct with a mass corresponding to a hydroxyl group instead of the chloro group. What is it and how can I prevent it?
A1: You are likely observing the formation of Ethyl 5-bromo-2-hydroxynicotinate . This is a classic byproduct of the Sandmeyer reaction, arising from the reaction of the intermediate diazonium salt with water.[1][2]
Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The diazonium salt intermediate is highly reactive. If the concentration of the copper(I) chloride catalyst is insufficient or the reaction temperature is not carefully controlled, the diazonium salt can be attacked by water (the solvent for the diazotization step), leading to the formation of a phenol-like compound and the evolution of nitrogen gas.
Prevention Protocol:
-
Temperature Control (Critical): Maintain the temperature of the diazotization reaction strictly between 0-5 °C.[3] Adding the sodium nitrite solution dropwise to the acidic solution of the amine is essential to prevent temperature spikes.
-
Efficient Diazonium Salt Transfer: The cold diazonium salt solution should be added slowly to the chilled copper(I) chloride solution. This ensures that the diazonium salt reacts immediately with the catalyst rather than with water.
-
Catalyst Stoichiometry: Use a stoichiometric amount of copper(I) chloride to ensure a rapid conversion of the diazonium salt to the desired aryl radical intermediate.[2] While catalytic amounts can work, using a full equivalent often improves yield and reduces the hydroxy byproduct.
Caption: Competing pathways for the diazonium salt intermediate.
Q2: My final product is contaminated with an isomer, Ethyl 2-bromo-5-chloronicotinate. How did this happen?
A2: The formation of isomeric impurities typically points to issues with the regioselectivity of the halogenation steps in your chosen synthetic route. If your synthesis starts from a precursor that is halogenated sequentially, the order and conditions of these reactions are paramount. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging and often requiring harsh conditions, which can compromise selectivity.[4]
Causality & Prevention:
-
Incorrect Starting Material: The most straightforward cause is contamination of your starting material (e.g., using a mixture of 2-amino-5-bromopyridine and 5-amino-2-bromopyridine). Always verify the purity and structure of your starting materials by NMR or GC-MS.
-
Halogen Scrambling: Under certain harsh conditions (e.g., high temperatures or strong Lewis acids), halogen migrations on the pyridine ring can occur, although this is less common.
-
Route Design: A more robust synthetic design often involves installing the halogens in a sequence that leverages the directing effects of the existing substituents. For instance, starting with 2-chloronicotinic acid and then brominating it often provides better control over the position of the incoming bromine atom.
Q3: I have detected unreacted 5-bromo-2-chloronicotinic acid in my final product. What is the cause and how can I improve the esterification?
A3: The presence of the starting carboxylic acid indicates an incomplete esterification reaction. Fischer esterification is an equilibrium-driven process, and several factors can prevent it from going to completion.
Troubleshooting the Esterification:
-
Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the ester product.
-
Experimental Protocol: Use a Dean-Stark apparatus to azeotropically remove water if your solvent (e.g., toluene) allows. If using excess ethanol as the solvent, ensure all reagents and glassware are scrupulously dry.
-
-
Catalyst Activity: The acid catalyst (typically H₂SO₄) can be neutralized by any basic impurities. Ensure you are using a sufficient catalytic amount (typically 5 mol%).
-
Reaction Time & Temperature: Ensure the reaction is refluxed for a sufficient period. Monitor the reaction progress by TLC until the starting carboxylic acid spot is no longer visible.
| Parameter | Standard Condition | Optimized Condition for Difficult Esterifications | Rationale |
| Solvent | Excess Ethanol | Toluene with 3-5 eq. Ethanol | Allows for azeotropic removal of water. |
| Water Removal | N/A | Dean-Stark Trap | Actively removes water, driving the equilibrium. |
| Catalyst | H₂SO₄ (cat.) | SOCl₂ (1.2 eq.) then add Ethanol | Converts the acid to a highly reactive acyl chloride intermediate, making the reaction irreversible.[5] |
| Temperature | Reflux (78 °C) | Reflux (111 °C in Toluene) | Higher temperature can increase the reaction rate. |
Category: Low Yield & Reaction Failure
Q4: My overall yield is consistently low. Where am I most likely losing material?
A4: Low yields can stem from multiple points in a multi-step synthesis.[6][7] A systematic approach is needed to identify the problematic step.
Logical Troubleshooting Workflow:
-
Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one go. After each key step (e.g., after the Sandmeyer reaction to get 5-bromo-2-chloropyridine), take an aliquot, purify it, and calculate the yield for that specific step. This will pinpoint the source of the loss.
-
Sandmeyer Reaction Yields: This step is often a major point of yield loss. As discussed in Q1, the formation of the hydroxy byproduct is a common issue. Additionally, diazonium salts can decompose under various conditions.
-
Purification Losses: Assess your purification methods. Are you losing a significant amount of product during recrystallization or column chromatography?
-
Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve the product and that the solution is cooled slowly to maximize crystal formation.
-
Column Chromatography: The product may have moderate polarity. Use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation without excessive band broadening.
-
Caption: A logical workflow for diagnosing the cause of low yields.
Recommended Analytical & Purification Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20-30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The aromatic rings are UV active. Staining with potassium permanganate can also be used.
-
Analysis: The product, being an ester, is less polar than the corresponding carboxylic acid. Expect the following Rf trend: this compound > 5-bromo-2-chloronicotinic acid.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Slurry pack a silica gel column using 5% ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the silica onto the column.
-
Elution: Begin eluting with 5% ethyl acetate/hexanes, gradually increasing the polarity to 15-20% ethyl acetate. Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- BenchChem. (2025). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
-
Patsnap. (2015). Method for preparing 2-chloronicotinic acid. [Link]
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Douglas, A. W., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC, NIH. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Li, J., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC, NIH. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- BenchChem. (2025). Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.
Sources
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- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Strategies to control regioselectivity in reactions of "Ethyl 5-bromo-2-chloronicotinate"
Welcome to the technical support center for Ethyl 5-bromo-2-chloronicotinate, a versatile building block in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions involving this di-halogenated pyridine derivative. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format.
Understanding the Reactivity Landscape
This compound presents two distinct reactive sites for cross-coupling and other transformations: the C-2 position bearing a chlorine atom and the C-5 position with a bromine atom. The inherent electronic and steric properties of the pyridine ring, influenced by the electron-withdrawing ester group, dictate the relative reactivity of these two positions.[1][2] Generally, in palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a key determinant of reactivity, following the order C-I > C-Br > C-Cl.[3][4][5] This suggests that the C-Br bond at the C-5 position is typically more reactive towards oxidative addition than the C-Cl bond at the C-2 position. However, the electronic nature of the pyridine ring, with its electron-deficient character, also plays a crucial role.[1] The C-2 and C-4 positions in pyridines are more electron-deficient than the C-3 and C-5 positions, which can influence the rate of oxidative addition and other reaction types.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am attempting a Suzuki-Miyaura coupling and want to selectively react at the C-5 position (bromine). How can I achieve this?
Answer:
Selective coupling at the C-5 bromine is the more common and thermodynamically favored pathway due to the weaker C-Br bond compared to the C-Cl bond.[3][5] To maximize selectivity, you should employ reaction conditions that favor the oxidative addition at the C-Br bond.
Recommended Protocol for Selective C-5 Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other Pd(0) or Pd(II) phosphine complexes. | These are standard, reliable catalysts for Suzuki couplings.[5][6] |
| Ligand | Phosphine ligands like PPh₃ or dppf are generally sufficient. | The inherent reactivity difference between C-Br and C-Cl often provides sufficient selectivity without the need for highly specialized ligands. |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃. | These are common bases for Suzuki reactions and are effective in promoting transmetalation without being overly reactive to cause side reactions.[7] |
| Solvent | A mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of the base. | The aqueous phase is crucial for the activation of the boronic acid.[8] |
| Temperature | Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. | Lower temperatures will favor the more reactive C-Br bond. Avoid excessively high temperatures, which might lead to some competing reaction at the C-2 position. |
Troubleshooting Poor C-5 Selectivity:
-
Issue: Significant formation of the di-substituted product or reaction at the C-2 position.
-
Issue: Low conversion of the starting material.
-
Solution: Ensure your reagents are pure and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[6] You may need to slightly increase the temperature or try a more active catalyst system, such as one with a more electron-rich phosphine ligand.
-
Question 2: My goal is to perform a Sonogashira coupling selectively at the C-5 position. What are the key considerations?
Answer:
Similar to the Suzuki coupling, the higher reactivity of the C-Br bond makes the C-5 position the preferred site for Sonogashira coupling.[4][11] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Recommended Protocol for Selective C-5 Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄. | Standard and effective palladium sources for Sonogashira couplings.[4] |
| Co-catalyst | CuI (Copper(I) iodide). | Essential for the formation of the copper acetylide intermediate.[11] |
| Base | An amine base such as triethylamine (TEA) or diisopropylamine (DIPA). | Acts as both a base and a solvent in some cases.[4] |
| Solvent | THF or DMF. | Common aprotic polar solvents that work well for this reaction. |
| Temperature | Room temperature to mild heating (e.g., 50-60 °C). | Sonogashira couplings can often be performed at lower temperatures, which enhances selectivity.[4] |
Troubleshooting C-5 Sonogashira Coupling:
-
Issue: Formation of Glaser coupling byproduct (homo-coupling of the alkyne).
-
Solution: Ensure the reaction is run under strictly anaerobic conditions. The presence of oxygen can promote the Glaser coupling. Using a slight excess of the alkyne can also help.
-
-
Issue: Reaction stalls or gives low yield.
-
Solution: Check the quality of your amine base; it should be dry and freshly distilled. The catalyst and co-catalyst should also be of high purity. If necessary, a slight increase in temperature might be required, but monitor for side reactions.
-
Question 3: I need to introduce a nitrogen nucleophile via Buchwald-Hartwig amination. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in Buchwald-Hartwig amination can be more challenging as the reaction conditions can sometimes be harsh enough to activate the C-Cl bond.[12] However, by carefully selecting the catalyst system and reaction conditions, you can favor substitution at the C-5 position.
Recommended Protocol for Selective C-5 Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂. | Common palladium precursors for Buchwald-Hartwig reactions.[13] |
| Ligand | Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. | These ligands promote the oxidative addition and reductive elimination steps and can enhance selectivity.[12] |
| Base | A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS. | Required to deprotonate the amine and facilitate the catalytic cycle.[12] |
| Solvent | Anhydrous, aprotic solvents like Toluene or Dioxane. | Essential to prevent side reactions with the strong base. |
| Temperature | Moderate to high temperatures (e.g., 80-110 °C). | Buchwald-Hartwig reactions often require higher temperatures for efficient coupling.[12] |
Troubleshooting Buchwald-Hartwig Amination:
-
Issue: A mixture of C-5 and C-2 aminated products is formed.
-
Solution: Try to lower the reaction temperature and use a bulkier ligand to sterically hinder the approach to the C-2 position.[10] Screening different ligands is often key to improving selectivity.
-
-
Issue: Hydrodehalogenation (loss of bromine or chlorine and replacement with hydrogen) is observed.[14]
-
Solution: This side reaction can be promoted by moisture or certain bases. Ensure all reagents and solvents are scrupulously dry. Sometimes, changing the base (e.g., from an alkoxide to a carbonate if the amine is sufficiently acidic) can mitigate this issue.
-
Question 4: Is it possible to selectively react at the C-2 position (chlorine)?
Answer:
Selective reaction at the C-2 position in the presence of a more reactive C-5 bromine is challenging but can be achieved under specific conditions, often by exploiting different reaction mechanisms or by first modifying the C-5 position.
Strategy 1: Two-Step Approach
The most straightforward method is a two-step process:
-
React selectively at the C-5 position using one of the methods described above (e.g., Suzuki, Sonogashira).
-
In a subsequent step, perform a second cross-coupling reaction at the now less reactive C-2 chloro position. This second reaction will likely require more forcing conditions (higher temperature, more active catalyst).
Strategy 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation can be a powerful tool for functionalizing positions adjacent to a directing group.[15] However, in this specific molecule, the ester and the nitrogen atom could both act as directing groups, and the presence of halogens complicates the outcome. A carefully chosen strong, non-nucleophilic base at low temperatures might allow for selective deprotonation, but this would require significant empirical optimization.
Strategy 3: Halogen-Metal Exchange
Halogen-metal exchange is another possibility, where an organolithium reagent selectively exchanges with one of the halogens.[16][17] The rate of exchange is typically I > Br > Cl.[16] Therefore, a lithium-halogen exchange would likely occur at the C-5 bromine. To achieve selectivity at C-2, one would likely need to first protect or react the C-5 position.
Visualizing Reaction Pathways
Decision Workflow for Regioselective Cross-Coupling
Caption: Decision workflow for regioselective functionalization.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Simplified catalytic cycle for cross-coupling reactions.
References
- Gribble, G. W. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. HETEROCYCLES, 35(1), 1.
- Snieckus, V. (2015).
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
- Gribble, G. W. (2008). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne.
- Gribble, G. W. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. HETEROCYCLES, 35(1).
- Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257–260.
- Zhang, X., & Li, Z. (2013). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules, 18(7), 8161-8184.
- Day, G. S., et al. (2018). Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions, 47(4), 1151-1158.
- Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Semantic Scholar.
- Lunsford, J. H., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 56(17), 10394–10403.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Chemistry LibreTexts. (2023).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- TCI. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions. BenchChem.
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- YouTube. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Grokipedia. (n.d.). Metal–halogen exchange.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lumen Learning. (n.d.).
- Chemistry LibreTexts. (2024).
- Evano, G., & Blanchard, N. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Chemical Reviews, 113(3), 1774-1816.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Procter, D. J., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- OpenStax. (n.d.).
- University of Leeds. (n.d.). (Hetero)
- BLD Pharm. (n.d.).
- Kathiravan, S., et al. (2017).
- ResearchGate. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
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Validation & Comparative
A Comparative Guide to the Selective Functionalization of Ethyl 5-bromo-2-chloronicotinate: Reactivity of C-Br vs. C-Cl Bonds
Abstract
Ethyl 5-bromo-2-chloronicotinate is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct halogen atoms on an electron-deficient pyridine ring, offering the potential for sequential and site-selective functionalization. This guide provides an in-depth comparison of the chemical reactivity of the C-5 bromine and C-2 chlorine atoms in this molecule. We will explore the underlying electronic and steric principles that govern their differential reactivity and present supporting experimental protocols for common palladium-catalyzed cross-coupling reactions, demonstrating how reaction conditions can be tailored to achieve desired synthetic outcomes.
Theoretical Framework: A Tale of Two Halogens on a Pyridine Ring
The selective functionalization of a dihalogenated substrate hinges on the ability to discriminate between two potential reaction sites. In the case of this compound, this discrimination is governed by a nuanced interplay between the inherent reactivity of the carbon-halogen bonds and the electronic effects of the pyridine ring system.
Inherent Reactivity: The Carbon-Halogen Bond Dissociation Energy
In the realm of palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the catalyst into the carbon-halogen (C-X) bond.[2][3] The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond. The general trend for C-X bond strength is C-Cl > C-Br > C-I.
Based on BDE alone, the weaker C-Br bond at the 5-position is the kinetically favored site for oxidative addition and, therefore, the more reactive position for cross-coupling.[5][6]
Positional Activation: The Influence of the Pyridine Ring
The pyridine ring is an electron-deficient heterocycle due to the electronegative nitrogen atom. This electronic pull is most pronounced at the α- (2,6) and γ- (4) positions.[7] Consequently, halides at these positions are significantly activated toward both nucleophilic aromatic substitution (SNAr) and oxidative addition compared to halides at the β- (3,5) positions.[7][8][9]
In this compound, we face a classic synthetic dilemma:
-
The C-Br bond is inherently more reactive (lower BDE).
-
The C-Cl bond is located at the more electronically activated C-2 (α) position.
This competition allows chemists to steer the reaction towards a desired product by carefully selecting the reaction conditions, particularly the palladium catalyst and ligand. For most standard conditions, the difference in bond dissociation energy is the dominant factor, leading to preferential reaction at the C-Br bond.[6]
Experimental Comparison: Suzuki-Miyaura & Buchwald-Hartwig Reactions
To practically illustrate the reactivity differences, we present protocols for two of the most powerful and widely used C-C and C-N bond-forming reactions in drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. By tuning the catalyst and conditions, we can selectively target either the C-Br or C-Cl bond.
Protocol A: Selective Coupling at C-Br (Mild Conditions)
This protocol leverages the inherent reactivity difference to functionalize the C-5 position while leaving the C-2 chlorine untouched.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio).[5]
-
Reaction: Stir the mixture vigorously and heat to 90°C. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion (typically 12-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: Forcing Conditions for C-Cl Reactivity
To engage the stronger C-Cl bond, a more active catalytic system is required, typically involving bulky, electron-rich phosphine ligands.[2]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich ligand such as SPhos (4 mol%).
-
Solvent and Degassing: Evacuate and backfill with argon. Add anhydrous, degassed toluene.
-
Reaction: Stir and heat to 110°C. Monitor progress. Note that extended reaction times may lead to the formation of the di-substituted product.
-
Workup and Purification: Follow steps 5 and 6 from Protocol A.
Comparative Data: Suzuki-Miyaura Coupling
| Protocol | Position Targeted | Catalyst System | Temp. | Time | Typical Yield (Selective Product) |
| A | C-5 (C-Br) | Pd(PPh₃)₄ | 90°C | 12h | >85%[5] |
| B | C-2 (C-Cl) | Pd₂(dba)₃ / SPhos | 110°C | 24h | 60-75% (mono-adduct) |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. The reactivity trend mirrors that of the Suzuki coupling, with the C-Br bond being more readily activated.[6]
Protocol C: Selective Amination at C-Br
This protocol uses conditions optimized for the more reactive C-Br bond.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 equiv).[10]
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and a suitable ligand such as RuPhos (4 mol%).[6]
-
Solvent: Add anhydrous, degassed THF.
-
Reaction: Seal the vessel and heat to 65°C with stirring for 16-24 hours. Monitor by LC-MS.
-
Workup: Cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry, and concentrate.
-
Purification: Purify by column chromatography.
Comparative Data: Buchwald-Hartwig Amination
| Protocol | Position Targeted | Catalyst System | Base | Temp. | Typical Yield (Selective Product) |
| C | C-5 (C-Br) | Pd₂(dba)₃ / RuPhos | LiHMDS | 65°C | 70-90%[6][10] |
Note: Selective amination at the C-2 position is more challenging and often requires specialized ligands and conditions to overcome competing SNAr pathways and catalyst inhibition.
Conclusion and Application Strategy
The experimental evidence strongly supports the theoretical framework: the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position under standard palladium-catalyzed cross-coupling conditions. This differential reactivity is primarily driven by the lower bond dissociation energy of the C-Br bond.
For researchers and drug development professionals, this provides a clear strategic advantage:
-
Sequential Functionalization: One can first perform a selective reaction at the C-5 position (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) under mild conditions, isolating the 5-substituted-2-chloropyridine intermediate.[5][6] This intermediate can then be subjected to a second, distinct coupling reaction under more forcing conditions to modify the C-2 position, enabling the rapid and controlled synthesis of diverse, highly functionalized pyridine derivatives from a single starting material.
-
Cost and Availability: The ability to use chloro-pyridines in the second step is economically advantageous, as chloro-aromatics are often less expensive than their bromo- or iodo- counterparts.[2]
By understanding the principles of bond energy and positional activation, and by judiciously selecting catalysts and reaction conditions, chemists can unlock the full synthetic potential of this compound as a versatile scaffold for innovation.
References
-
McNally, A. et al. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]
-
Spivey, A. C. et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]
-
Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis. Available at: [Link]
-
Engle, K. M. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Engle, K. M. & Yu, J.-Q. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]
-
McNally, A. et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]
-
Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
-
McNally, A. et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
-
Rauf, A. et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Moody, C. J. et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]
-
Metrangolo, P. et al. (2021). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
-
Houk, K. N. & Merlic, C. A. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Hein, J. E. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Buchwald, S. L. & Hartwig, J. F. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]
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Ethyl 5-bromo-2-chloronicotinate vs. Methyl 5-bromo-2-chloronicotinate: A Strategic Selection Guide for Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
Executive Summary
In the synthesis of complex molecules for pharmaceutical and agrochemical applications, the selection of starting materials is a critical decision that influences reaction efficiency, scalability, and overall cost.[1][2] Ethyl 5-bromo-2-chloronicotinate and its methyl analogue are pivotal heterocyclic building blocks, valued for their strategically positioned reactive sites.[3] This guide provides a comprehensive comparison of these two reagents, moving beyond simple datasheet parameters to explore the subtle yet significant implications of choosing an ethyl versus a methyl ester in key synthetic transformations. We will dissect their physicochemical properties, reactivity in cross-coupling and nucleophilic substitution reactions, and downstream processing considerations. Our analysis concludes that while both esters are highly effective, the methyl ester often provides a slight advantage in reaction kinetics for subsequent ester-to-amide conversions, whereas the ethyl ester can offer benefits in terms of solubility and reduced volatility. The ultimate choice is context-dependent, and this guide provides the experimental rationale to make an informed decision.
Introduction: The 5-Bromo-2-chloronicotinate Core
The 5-bromo-2-chloronicotinate scaffold is a highly versatile intermediate in modern organic synthesis. Its pyridine core is a common motif in bioactive molecules, and the distinct reactivity of the C2-chloro and C5-bromo positions allows for selective, sequential functionalization.[2] The C5-bromo site is primed for palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, while the C2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr).[4] The carboxylic acid ester at the C3 position provides a handle for further derivatization, often into amides, which are prevalent in drug candidates.[3] The two most common variants of this scaffold are the methyl and ethyl esters, whose subtle structural differences can have tangible impacts on a synthetic route.
Physicochemical Properties: A Head-to-Head Comparison
The initial choice between the ethyl and methyl ester can be guided by their fundamental physical properties, which affect handling, solvent selection, and reaction setup. The primary difference stems from the additional methylene group in the ethyl ester, leading to a higher molecular weight and altered physical characteristics.
| Property | Mthis compound | This compound | Rationale for Difference |
| CAS Number | 78686-79-0[1] | 1214332-67-8[5] | Unique chemical identity. |
| Molecular Formula | C₇H₅BrClNO₂[1] | C₈H₇BrClNO₂[5] | Addition of a -CH₂- group. |
| Molecular Weight | 250.48 g/mol [1] | 264.51 g/mol [6] | Mass of the additional -CH₂- group. |
| Appearance | White to light yellow powder/crystal[7] | Solid or liquid[8] | Differences in crystal packing and intermolecular forces. |
| Melting Point | 50 - 54 °C[1][7] | Not consistently reported, varies. | The less symmetrical ethyl group can disrupt crystal lattice formation, potentially leading to a lower melting point or an amorphous/liquid state. |
| Boiling Point | ~275.6 °C at 760 mmHg[9] | Higher than the methyl ester (exact value not widely reported). | Increased molecular weight and van der Waals forces lead to a higher boiling point and lower volatility. |
| Solubility | Soluble in methanol.[7] | Generally higher solubility in non-polar organic solvents. | The larger alkyl group increases lipophilicity. |
Synthesis and Purification
The synthesis of both esters typically begins with 5-bromo-2-chloronicotinic acid, which can be prepared via methods like the bromination of 2-chloronicotinic acid.[10] The subsequent esterification is a standard, straightforward reaction.
Caption: General synthetic workflow for ester preparation and subsequent use.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask charged with 5-bromo-2-chloronicotinic acid (1.0 equiv.), add the corresponding alcohol (methanol or ethanol) as the solvent (approx. 0.2-0.5 M concentration).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.05 equiv.), under stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench the acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Choices:
-
Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Aqueous Workup: The basic wash with NaHCO₃ neutralizes the acid catalyst and removes any unreacted carboxylic acid, simplifying purification.
Reactivity in Key Transformations
The true differentiation between the ethyl and methyl esters lies in their performance in subsequent synthetic steps. While the reactive centers (C-Br and C-Cl) are distant from the ester, the choice of alkyl group can exert subtle steric and electronic influences.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C-C bonds between the C5-position of the nicotinic core and various organoboron reagents.[11]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of the Ester Moiety:
-
Steric Hindrance: The difference in steric bulk between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is minimal at the distant C3 position. For most cross-coupling reactions at C5, it is highly unlikely to have a discernible impact on the rate of oxidative addition or reductive elimination.[12] Steric effects become more pronounced with much bulkier esters (e.g., tert-butyl) or when the coupling partner is exceptionally large.[13]
-
Solubility: The ethyl ester, being slightly more lipophilic, may offer improved solubility in common organic solvents used for cross-coupling (e.g., toluene, dioxane). This can be advantageous for achieving homogeneous reaction conditions, potentially leading to more consistent results and easier scale-up.
-
Electronic Effects: The inductive effect of an ethyl group versus a methyl group is negligible in this context and will not significantly alter the electron density of the pyridine ring to affect the catalytic cycle.
B. Ester Hydrolysis and Amidation
A frequent subsequent step is the conversion of the ester to a carboxylic acid (hydrolysis) or an amide (amidation). Here, the choice of ester becomes more relevant.
Mechanism: These transformations proceed via a nucleophilic acyl substitution mechanism. The rate-determining step is typically the nucleophilic attack on the electrophilic carbonyl carbon.
Influence of the Ester Moiety:
-
Steric Hindrance: The ethyl group presents slightly more steric hindrance to the incoming nucleophile (e.g., H₂O, OH⁻, or an amine) compared to the methyl group.[14]
-
Leaving Group Ability: The corresponding leaving groups are methoxide (MeO⁻) and ethoxide (EtO⁻). Methoxide is marginally less basic and therefore a slightly better leaving group than ethoxide, which can contribute to a faster reaction rate.[15]
Experimental Implication: The hydrolysis or amidation of the methyl ester is generally faster and may proceed under milder conditions than that of the ethyl ester. While this difference might be minor in many cases, it can be crucial when dealing with sensitive substrates where prolonged reaction times or harsher conditions (e.g., higher temperatures) could lead to decomposition or side reactions.[16][17]
Practical Considerations & Decision Framework
Choosing the right building block is a balance of chemical reactivity, process efficiency, and economics.
| Consideration | Advantage: Methyl Ester | Advantage: Ethyl Ester |
| Cost & Availability | Methanol is typically cheaper and more readily available than ethanol. | Generally comparable, but may vary by supplier and scale. |
| Reactivity in Amidation | Kinetically favored due to lower steric hindrance and a better leaving group.[14][15] | Slower reaction may offer more control in some specific cases. |
| Downstream Processing | Methanol is more volatile and easier to remove under vacuum. | Ethanol has a higher flash point, which can be a safety advantage in large-scale operations. |
| Solubility | Adequate for most applications. | Potentially superior solubility in certain non-polar solvent systems. |
digraph "Decision_Flowchart" { graph [fontname="Arial", fontsize=10, layout=dot, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Start: Need 5-bromo-2-chloronicotinate core", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the final product an amide/acid AND\nis the substrate sensitive to heat/prolonged reaction times?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_methyl [label="Choose Methyl Ester\n(Faster kinetics for hydrolysis/amidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is solubility in a specific\nnon-polar solvent a known issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_ethyl [label="Choose Ethyl Ester\n(Slightly higher lipophilicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; default [label="Both are suitable.\nConsider cost and ease of solvent removal.", fillcolor="#F1F3F4", fontcolor="#202124"]; start -> q1; q1 -> use_methyl [label="Yes"]; q1 -> q2 [label="No"]; q2 -> use_ethyl [label="Yes"]; q2 -> default [label="No"];
}
Caption: Decision flowchart for selecting the appropriate ester.
Conclusion
Both this compound and Mthis compound are excellent and highly versatile building blocks for the synthesis of complex chemical entities. The choice between them is not a matter of right or wrong, but of strategic optimization.
-
For cross-coupling reactions (Suzuki, Sonogashira, etc.) , the performance is virtually interchangeable, with the ethyl ester occasionally offering a marginal solubility advantage.
-
For subsequent nucleophilic acyl substitutions (hydrolysis, amidation) , the methyl ester holds a slight kinetic advantage, which can be beneficial for sensitive substrates or process efficiency.
Ultimately, for most applications, either reagent will perform well. However, by understanding the subtle differences in reactivity and physical properties outlined in this guide, the discerning researcher can select the optimal building block to streamline their synthetic route, potentially improving yield, reducing reaction times, and simplifying downstream processing.
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A Comparative Guide to Alternative Reagents for Nicotinic Acid Derivative Synthesis: Moving Beyond Ethyl 5-Bromo-2-Chloronicotinate
Introduction: The Enduring Importance of Nicotinic Acid Derivatives and the Need for Synthetic Flexibility
Nicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry and drug development, integral to the structure of numerous pharmaceuticals.[1][2] The strategic synthesis of these heterocycles is a critical activity for generating molecular libraries for screening and subsequent lead optimization. For decades, pre-functionalized building blocks like ethyl 5-bromo-2-chloronicotinate have served as reliable workhorses, offering two distinct reactive sites for sequential elaboration. However, an over-reliance on a single starting material can stifle innovation, limit structural diversity, and present challenges related to cost and supply chain stability.
This guide provides an in-depth technical comparison of alternative synthetic strategies that bypass the need for di-halogenated nicotinates. We will explore the utility of simpler, more accessible starting materials, such as ethyl 2-chloronicotinate, and their functionalization through modern catalytic methods. This analysis is grounded in experimental data and practical insights, offering researchers, scientists, and drug development professionals a clear-eyed view of the available synthetic arsenal. We will objectively compare the performance of palladium-catalyzed cross-coupling reactions, Ullmann-type condensations, and direct C-H functionalization, providing the necessary data to make informed decisions in the laboratory.
The Incumbent: this compound as a Reference Point
This compound offers a distinct advantage: the differential reactivity of its two halogen atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution and is a ready participant in a host of palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is also amenable to cross-coupling, allowing for a stepwise introduction of substituents. This defined reactivity has made it a popular choice for building complex, multi-substituted nicotinic acid derivatives. However, the multi-step synthesis of this reagent contributes to its relatively high cost, and its fixed substitution pattern can be a limitation.
Alternative Strategies: A Head-to-Head Comparison
The following sections will delve into the most viable alternatives to a synthetic strategy centered on this compound. Each section will provide a general overview, a detailed experimental protocol for a representative transformation, a comparative analysis of performance, and a discussion of the key advantages and limitations.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Chemist's Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application to pyridine chemistry is no exception.[3] These methods allow for the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance, starting from simpler, more readily available chloropyridines.
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]
Experimental Protocol: Synthesis of Ethyl 5-phenyl-2-chloronicotinate
-
Materials: Ethyl 2,5-dichloronicotinate, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, ethanol, water.
-
Procedure: To a solution of ethyl 2,5-dichloronicotinate (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 3:1 mixture of toluene and ethanol, an aqueous solution of K₂CO₃ (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.03 equiv) is then added, and the reaction is heated to 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Buchwald-Hartwig amination has become the go-to method for the synthesis of aryl amines, offering a significant improvement over harsher classical methods.[5][6] This reaction is indispensable for the preparation of 2-amino and 5-aminonicotinic acid derivatives.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-phenylnicotinate
-
Materials: Ethyl 2-chloro-5-phenylnicotinate, ammonia (as a solution in dioxane or as ammonium chloride with a strong base), Pd₂(dba)₃, XPhos, NaOtBu, toluene.
-
Procedure: To a solution of ethyl 2-chloro-5-phenylnicotinate (1.0 equiv) in toluene are added ammonia (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.5 equiv). The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
The Stille coupling utilizes organotin reagents as the nucleophilic partner.[7] A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[1][8]
Experimental Protocol: Synthesis of Ethyl 5-phenyl-2-chloronicotinate
-
Materials: Ethyl 2,5-dichloronicotinate, tributyl(phenyl)stannane, Pd(PPh₃)₄, LiCl, THF.
-
Procedure: A mixture of ethyl 2,5-dichloronicotinate (1.0 equiv), tributyl(phenyl)stannane (1.1 equiv), and LiCl (3.0 equiv) in anhydrous THF is degassed with argon. Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is heated at reflux for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of KF and stirred for 1 hour. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts.[9][10] This can be advantageous for less reactive aryl chlorides but also requires stricter anhydrous reaction conditions.
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties, which are versatile handles for further synthetic transformations.
Comparative Performance of Cross-Coupling Methods
| Reaction | Starting Material | Typical Yields | Key Advantages | Key Limitations |
| Suzuki-Miyaura | Ethyl 2-chloronicotinate | 70-95% | Wide functional group tolerance, commercially available reagents, non-toxic byproducts. | Potential for catalyst poisoning by pyridine nitrogen, requires a base. |
| Buchwald-Hartwig | Ethyl 2-chloronicotinate | 60-90% | Excellent for C-N bond formation, broad scope of amines. | Requires specialized ligands, can be sensitive to air and moisture. |
| Stille | Ethyl 2-chloronicotinate | 65-85% | Stable organotin reagents, tolerant of many functional groups. | High toxicity of tin reagents , difficult removal of byproducts.[1][8] |
| Negishi | Ethyl 2-chloronicotinate | 70-90% | High reactivity of organozinc reagents. | Requires anhydrous conditions, functional group tolerance can be lower. |
| Sonogashira | Ethyl 2-chloronicotinate | 75-95% | Direct introduction of alkynes, mild conditions. | Requires a copper co-catalyst in many cases, limited to terminal alkynes. |
Ullmann Condensation: A Classic C-O and C-N Bond Forming Reaction
The Ullmann condensation is a copper-catalyzed reaction that has long been used for the formation of C-O and C-N bonds.[11] While it often requires harsher conditions than palladium-catalyzed methods, modern advancements have led to milder protocols.
Experimental Protocol: Synthesis of Ethyl 2-phenoxynicotinate
-
Materials: Ethyl 2-chloronicotinate, phenol, CuI, K₂CO₃, DMF.
-
Procedure: A mixture of ethyl 2-chloronicotinate (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF is heated at 120 °C for 24 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Direct C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization represents a paradigm shift in organic synthesis, offering the potential to form new bonds without the need for pre-installed functional groups like halogens.[12] This approach is highly atom-economical and can significantly shorten synthetic sequences.
Experimental Protocol: Direct C-5 Arylation of Ethyl 2-chloronicotinate
-
Materials: Ethyl 2-chloronicotinate, benzene, Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, TFA.
-
Procedure: A mixture of ethyl 2-chloronicotinate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), P(o-tol)₃ (0.2 equiv), and Ag₂CO₃ (2.0 equiv) in a mixture of benzene and TFA is heated at 110 °C in a sealed tube for 24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by chromatography.
Economic and Practical Considerations
The choice of a synthetic route is not solely dictated by chemical yield. Economic and practical factors play a crucial role, especially in an industrial setting.
| Factor | This compound | Alternative Strategies (e.g., from Ethyl 2-chloronicotinate) |
| Starting Material Cost | Higher due to multi-step synthesis. | Lower, as simpler starting materials are used.[2][13] |
| Catalyst Cost | Required for subsequent functionalization. | A significant cost driver, though catalyst loadings are often low.[14][15] |
| Scalability | Well-established. | Can present challenges related to catalyst deactivation, mixing, and palladium removal.[11][16] |
| Safety & Waste | Standard handling procedures. | Varies by method; Stille coupling generates highly toxic organotin waste.[1][8] |
Conclusion and Future Outlook
While this compound remains a valuable and reliable building block, a wealth of powerful and flexible alternatives are at the modern chemist's disposal. For the synthesis of nicotinic acid derivatives, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer unparalleled scope and efficiency when starting from simpler chloropyridines. These methods often provide a more cost-effective and convergent approach to complex targets.
The Ullmann condensation, though a classic, continues to be a relevant tool, especially with the development of milder protocols. The burgeoning field of direct C-H functionalization holds immense promise for the future, offering the most atom-economical route to functionalized nicotinic acids, although challenges in regioselectivity and substrate scope remain.
Ultimately, the optimal synthetic strategy will depend on the specific target molecule, the desired scale of production, and the available resources. By understanding the strengths and weaknesses of each approach presented in this guide, researchers can devise more efficient, cost-effective, and innovative routes to the next generation of nicotinic acid-based therapeutics.
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- ChemRxiv. (n.d.).
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- SpringerLink. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite.
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- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines.
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A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Ethyl 5-bromo-2-chloronicotinate and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Ethyl 5-bromo-2-chloronicotinate, a di-halogenated pyridine derivative, stands out as a versatile building block, offering multiple reaction pathways for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring a bromine atom at the 5-position and a chlorine atom at the 2-position, allows for selective and sequential chemical modifications. This guide provides an in-depth analysis of the characterization of this key intermediate and its principal reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present comparative data to aid in the seamless integration of this valuable synthon into your research and development workflows.
The Strategic Importance of this compound
The utility of this compound (CAS No. 1214332-67-8) lies in the differential reactivity of its two halogen substituents.[1] The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This reactivity difference enables chemists to perform selective functionalization at the 5-position, leaving the 2-position available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[1] This strategic control over reactivity is paramount in the construction of highly substituted pyridine cores, which are prevalent in a wide range of pharmaceuticals and functional materials.
NMR Spectroscopic Fingerprint of the Starting Material: this compound
A thorough understanding of the NMR spectrum of the starting material is fundamental for monitoring reaction progress and confirming the identity of reaction products. While a publicly available spectrum for this compound is not readily found in the literature, we can predict its key features based on the analysis of its constituent parts and comparison with analogous structures. For reference, the ¹H NMR spectrum of the closely related 5-bromo-2-chloronicotinic acid provides valuable insight into the expected chemical shifts of the aromatic protons.[2]
Expected ¹H NMR (400 MHz, CDCl₃) of this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 - 8.7 | d, J ≈ 2.5 Hz | 1H | H-6 |
| ~8.2 - 8.4 | d, J ≈ 2.5 Hz | 1H | H-4 |
| ~4.40 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~1.40 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Expected ¹³C NMR (100 MHz, CDCl₃) of this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (ester) |
| ~152 | C-2 (C-Cl) |
| ~150 | C-6 |
| ~142 | C-4 |
| ~125 | C-3 |
| ~118 | C-5 (C-Br) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to their meta-coupling. The electron-withdrawing nature of the adjacent chlorine and ester groups will likely shift the H-4 proton downfield relative to the H-6 proton. The ethyl ester will present as a characteristic quartet and triplet.
Characterization of Key Reaction Products by NMR Spectroscopy
The true value of this compound is realized in its downstream products. Here, we will explore the NMR characterization of products from three key reaction classes: Suzuki-Miyaura coupling, Sonogashira coupling, and Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Coupling: Formation of a C-C Bond at the 5-Position
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds.[3] Due to the higher reactivity of the C-Br bond, the reaction with an arylboronic acid, such as phenylboronic acid, is expected to occur selectively at the 5-position.
Product: Ethyl 2-chloro-5-phenylnicotinate
Expected ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | d, J ≈ 2.5 Hz | 1H | H-6 |
| ~8.3 - 8.5 | d, J ≈ 2.5 Hz | 1H | H-4 |
| ~7.4 - 7.6 | m | 5H | Phenyl-H |
| ~4.45 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~1.45 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Expected ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~153 | C-2 (C-Cl) |
| ~151 | C-6 |
| ~140 | C-4 |
| ~137 | Phenyl-C (ipso) |
| ~133 | C-5 |
| ~129.5 | Phenyl-CH |
| ~129 | Phenyl-CH |
| ~128 | Phenyl-CH |
| ~126 | C-3 |
| ~62.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
The introduction of the phenyl group at the 5-position will cause a noticeable shift in the signals of the pyridine ring protons. The disappearance of the bromine atom and the appearance of the phenyl proton signals are key indicators of a successful reaction.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling allows for the formation of a carbon-carbon triple bond, a valuable functional group in medicinal chemistry and materials science. Similar to the Suzuki coupling, this reaction is expected to proceed at the 5-position.
Product: Ethyl 2-chloro-5-(phenylethynyl)nicotinate
Expected ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | d, J ≈ 2.0 Hz | 1H | H-6 |
| ~8.2 - 8.4 | d, J ≈ 2.0 Hz | 1H | H-4 |
| ~7.5 - 7.6 | m | 2H | Phenyl-H (ortho) |
| ~7.3 - 7.4 | m | 3H | Phenyl-H (meta, para) |
| ~4.42 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~1.42 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Expected ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (ester) |
| ~152 | C-2 (C-Cl) |
| ~151 | C-6 |
| ~143 | C-4 |
| ~132 | Phenyl-CH (ortho) |
| ~129 | Phenyl-CH (para) |
| ~128.5 | Phenyl-CH (meta) |
| ~123 | C-3 |
| ~122 | C-5 |
| ~121 | Phenyl-C (ipso) |
| ~92 | C≡C |
| ~87 | C≡C |
| ~62.2 | -OCH₂CH₃ |
| ~14.2 | -OCH₂CH₃ |
The key diagnostic signals for this product are the appearance of the phenyl protons and the characteristic shifts for the sp-hybridized carbons of the alkyne in the ¹³C NMR spectrum.
Nucleophilic Aromatic Substitution (SNAr): Functionalization at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom and the ester group. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines.
Product: Ethyl 5-bromo-2-(phenylamino)nicotinate
Expected ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 - 9.7 | s (broad) | 1H | N-H |
| ~8.4 - 8.6 | d, J ≈ 2.5 Hz | 1H | H-6 |
| ~8.1 - 8.3 | d, J ≈ 2.5 Hz | 1H | H-4 |
| ~7.6 - 7.8 | d, J ≈ 7.8 Hz | 2H | Phenyl-H (ortho) |
| ~7.3 - 7.4 | t, J ≈ 7.8 Hz | 2H | Phenyl-H (meta) |
| ~7.1 - 7.2 | t, J ≈ 7.4 Hz | 1H | Phenyl-H (para) |
| ~4.35 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~1.38 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
Expected ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (ester) |
| ~156 | C-2 |
| ~148 | C-6 |
| ~142 | C-4 |
| ~140 | Phenyl-C (ipso) |
| ~129 | Phenyl-CH |
| ~124 | Phenyl-CH |
| ~121 | Phenyl-CH |
| ~115 | C-3 |
| ~110 | C-5 (C-Br) |
| ~61.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
In this case, the disappearance of the chlorine atom is accompanied by the appearance of a broad singlet for the N-H proton and the signals for the aniline ring. The chemical shifts of the pyridine ring protons will also be significantly affected by the introduction of the electron-donating amino group.
Comparison with Alternative Reagents
While this compound is a highly versatile reagent, other di-halogenated nicotinic acid derivatives can also be employed. The choice of reagent often depends on the desired reactivity, cost, and availability.
| Reagent | Key Features |
| Ethyl 2,5-dichloronicotinate | Both positions are susceptible to SNAr, but selective functionalization can be challenging. The C-2 position is generally more reactive towards nucleophiles. Both chlorine atoms are less reactive in cross-coupling reactions compared to bromine. |
| Ethyl 2,5-dibromonicotinate | Both bromine atoms are highly reactive in cross-coupling reactions, making selective monofunctionalization difficult without careful control of reaction conditions. |
| Ethyl 2-chloro-5-iodonicotinate | The C-I bond is significantly more reactive than the C-Cl bond in cross-coupling reactions, allowing for highly selective functionalization at the 5-position. However, iodo-derivatives are typically more expensive. |
The unique combination of a bromine and a chlorine atom in this compound provides an optimal balance of reactivity and selectivity for many synthetic applications.
Experimental Protocols
The following are representative, detailed protocols for the key reactions discussed. These should be considered as a starting point and may require optimization based on the specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling Protocol
Caption: Experimental workflow for the Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr) Protocol
Sources
Mass spectrometry analysis of "Ethyl 5-bromo-2-chloronicotinate" and its derivatives
An In-Depth Guide to the Mass Spectrometry Analysis of Ethyl 5-bromo-2-chloronicotinate and its Derivatives
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful research. This compound, a halogenated pyridine derivative, serves as a vital building block in the synthesis of various pharmacologically active compounds.[1][2] Its unique structure, featuring both bromine and chlorine atoms, presents distinct opportunities and challenges for analysis. Mass spectrometry (MS) stands as the paramount analytical technique for elucidating the structure, confirming the identity, assessing the purity, and identifying the metabolites of this compound and its subsequent derivatives.[3][4][5]
This guide provides a comprehensive comparison of mass spectrometric methodologies, moving beyond a simple listing of protocols to explain the fundamental reasoning behind experimental choices. We will explore ionization techniques, delve into the intricacies of fragmentation patterns, outline a self-validating quantitative workflow, and demonstrate the application of these principles in a drug development context.
Part I: A Comparative Guide to Ionization Techniques
The initial and most critical step in any MS analysis is the ionization of the target molecule. The choice of ionization technique dictates the nature of the resulting mass spectrum and, consequently, the type of information that can be gleaned. For a molecule like this compound, the selection must be deliberate, weighing the need for molecular weight confirmation against the desire for detailed structural data.
Electron Ionization (EI): The Classic Approach for Structural Fingerprinting
EI is a high-energy, "hard" ionization technique that bombards the analyte with electrons (typically at 70 eV).[6][7] This process imparts significant internal energy, causing extensive and highly reproducible fragmentation.
-
Expert Rationale: The primary strength of EI, particularly in a GC-MS context, is its ability to generate a rich, fingerprint-like fragmentation pattern.[7] This is invaluable for the initial structural confirmation of a synthesized standard like this compound and for building spectral libraries. However, this high energy often leads to the complete absence of the molecular ion peak, which is a significant drawback when the molecular weight is unknown.[8][9]
Electrospray Ionization (ESI): The Gold Standard for Sensitivity and Molecular Integrity
ESI is a "soft" ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol. It is the workhorse of modern liquid chromatography-mass spectrometry (LC-MS).
-
Expert Rationale: For analyzing this compound derivatives in complex biological matrices or for confirming the molecular weight of novel analogues, ESI is the superior choice. It excels at producing protonated molecules, [M+H]+, with minimal in-source fragmentation, ensuring the molecular weight is readily identifiable.[10] Its compatibility with liquid chromatography makes it indispensable for analyzing samples from in vitro metabolism studies or in vivo pharmacokinetic experiments.
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative
APCI is another powerful technique for LC-MS that ionizes the analyte in the gas phase using a corona discharge. It is generally suited for a wider range of analyte polarities than ESI.[11][12][13]
-
Expert Rationale: APCI serves as an excellent alternative or complement to ESI, especially for derivatives of this compound that may exhibit lower polarity. While generally a soft ionization technique, it can sometimes impart more internal energy than ESI, yielding some structural information from in-source fragmentation. One must be cautious, however, as it can also induce thermal degradation of labile compounds.[12]
Comparative Summary of Ionization Techniques
| Ionization Technique | Principle | Key Advantages for this Topic | Key Disadvantages | Best Application |
| Electron Ionization (EI) | High-energy electron bombardment | Rich, reproducible fragmentation for structural elucidation; ideal for library matching.[6] | Molecular ion peak is often weak or absent.[9] | GC-MS for purity analysis and structural confirmation of the parent compound. |
| Electrospray Ionization (ESI) | High-voltage spray ionization from solution | Preserves the molecular ion ([M+H]+); high sensitivity; ideal for LC-MS.[10] | Minimal fragmentation in the source requires tandem MS (MS/MS) for structural data. | LC-MS for molecular weight confirmation and quantitative analysis of derivatives in biological matrices. |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge gas-phase ionization | Handles less polar compounds and higher LC flow rates; can provide some structural clues.[11][13] | Potential for thermal degradation; generally less sensitive than ESI for polar compounds. | LC-MS for analyzing less polar derivatives or as a complementary technique to ESI. |
Part II: Deciphering the Molecular Blueprint: Fragmentation Analysis
The fragmentation pattern of a molecule is its unique signature. For halogenated compounds, this signature is particularly distinct and provides a powerful, self-validating tool for identification.
The Halogen Isotopic Signature: A Built-In Confirmation
A key feature in the mass spectrum of any compound containing bromine or chlorine is the characteristic isotopic pattern.
-
Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Any fragment containing a single chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.
-
Bromine: Possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any fragment containing a single bromine atom will appear as a pair of peaks (M and M+2) with a near 1:1 intensity ratio.
For this compound, the molecular ion region will exhibit a unique cluster of peaks at M, M+2, and M+4, reflecting the combined probabilities of these isotopes.[14] The presence and correct relative intensities of this cluster are definitive proof of a species containing one bromine and one chlorine atom.
Predicted Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the this compound molecular ion is expected to undergo several predictable fragmentation reactions. The most common cleavages in esters occur adjacent to the carbonyl group.[9]
Caption: Predicted EI fragmentation pathway for this compound.
Tandem Mass Spectrometry (MS/MS) Analysis
When using soft ionization techniques like ESI, fragmentation is induced in a controlled manner using tandem mass spectrometry (MS/MS). The protonated molecule [M+H]+ is mass-selected and then fragmented by collision-induced dissociation (CID). This is essential for identifying metabolites, where fragmentation patterns of the metabolite are compared to the parent drug to pinpoint the site of metabolic modification.[3][15] For this compound, common MS/MS fragmentations would include the neutral loss of ethylene (C₂H₄) and ethanol (C₂H₅OH).
Part III: Quantitative Analysis Workflow by LC-MS/MS
For drug development professionals, accurately quantifying a lead compound or its metabolites in a biological matrix is crucial. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the industry standard, offering unparalleled sensitivity and selectivity.[16]
Experimental Protocol: Quantification in Plasma
This protocol outlines a self-validating system for quantifying a derivative of this compound. The use of two distinct MRM transitions for the analyte provides a high degree of confidence in its identification.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte or a close structural analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Rationale: Protein precipitation is a rapid and effective method for removing the majority of matrix interferences. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Rationale: A C18 column provides excellent retention for moderately polar compounds. The acidic mobile phase (formic acid) ensures the analyte is protonated, which is essential for efficient positive-mode ESI.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transitions: The precursor ion ([M+H]+, Q1) is selected and fragmented to produce a specific product ion (Q3). At least two transitions are monitored.
-
Method Validation: The method must be validated for linearity, accuracy, precision, and sensitivity (Limit of Quantification) according to established regulatory guidelines.
-
Caption: A typical LC-MS/MS workflow for quantitative analysis in plasma.
Hypothetical MRM Transitions
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Rationale for Fragmentation |
| This compound | 263.9 / 265.9 | 217.9 / 219.9 | 189.9 / 191.9 | Loss of Ethanol (C₂H₅OH), followed by loss of CO |
| Metabolite (e.g., Hydrolyzed Acid) | 235.9 / 237.9 | 191.9 / 193.9 | 163.9 / 165.9 | Loss of Carboxylic Acid group as HCOOH, followed by loss of CO |
Part IV: Application in Metabolite Identification
A critical step in drug development is identifying potential metabolites to understand metabolic "hot-spots" and assess whether human metabolites have been adequately tested in preclinical safety studies.[4][5] High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable for this task.
The Power of High Resolution
HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of an unknown metabolite.[3][15] This, combined with the characteristic halogen isotopic pattern, makes the identification of metabolites of this compound derivatives highly specific.
Workflow for Metabolite Identification
Caption: High-Resolution MS workflow for drug metabolite identification.
-
Expert Rationale: This workflow leverages the power of HRMS to first find potential drug-related material by comparing treated versus untreated samples. Subsequently, automated data mining tools can specifically search for the unique isotopic signature of the chloro-bromo-moiety, significantly reducing false positives.[17][18] Finally, by comparing the high-resolution tandem mass spectra of the metabolite and the parent drug, the precise location of a metabolic transformation (e.g., hydroxylation on the pyridine ring) can be deduced.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a multi-faceted task that requires a strategic, informed approach. There is no single "best" method; rather, the optimal technique is dictated by the analytical question at hand. Electron ionization provides deep structural insight for pure standards, while ESI and APCI coupled with liquid chromatography are essential for analyzing derivatives in complex environments. The inherent and distinct isotopic signature of the bromine and chlorine atoms serves as a powerful analytical anchor, ensuring high confidence in identification. By leveraging the complementary strengths of different ionization methods, tandem MS, and high-resolution instrumentation, researchers can confidently characterize these important molecules, accelerating the pace of discovery and development.
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A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of Ethyl 5-bromo-2-chloronicotinate
In the competitive landscape of pharmaceutical and agrochemical development, the selection of starting materials is a pivotal decision that profoundly impacts process efficiency, scalability, and the final cost of goods. Substituted pyridine derivatives are ubiquitous scaffolds in a vast array of biologically active compounds, making the strategic choice of a functionalized pyridine building block a critical step in any synthesis campaign.[1] This guide provides an in-depth, data-driven cost-benefit analysis of Ethyl 5-bromo-2-chloronicotinate, a versatile intermediate, for researchers, scientists, and drug development professionals. We will objectively compare its performance against common alternatives, supported by experimental insights, to provide a clear framework for making informed decisions in a large-scale synthesis context.
The Strategic Value of this compound
This compound is a highly functionalized pyridine offering three distinct and orthogonally reactive sites: a C2-chloro group, a C5-bromo group, and a C3-ethyl ester. This trifunctional nature is its key strategic advantage. The chloro group at the C2 position is activated by the adjacent ring nitrogen, making it susceptible to nucleophilic aromatic substitution (SNAr). The bromo group at the C5 position is an excellent handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[2][3] The ethyl ester at C3 provides a straightforward route to amides, acids, or other derivatives. This built-in differential reactivity allows for sequential, site-selective modifications, which is a highly sought-after characteristic in the synthesis of complex molecules.[2]
A Comparative Analysis of Key Alternatives
The decision to use this compound should be made after careful consideration of its primary alternatives. The most common substitutes differ in their halogenation pattern at the C5 position, which directly influences reactivity and cost.
-
Ethyl 2,5-dichloronicotinate: Replaces the C5-bromo with a C5-chloro group.
-
Ethyl 2-chloro-5-iodonicotinate: Replaces the C5-bromo with a C5-iodo group.
-
Mthis compound: A close analogue where the ethyl ester is replaced by a methyl ester, a choice often dictated by downstream processing considerations or solubility.[4]
The Reactivity-Cost Trade-Off
The central tenet of cross-coupling chemistry is that the reactivity of the carbon-halogen bond follows the trend: C-I > C-Br > C-Cl.[5] This has profound implications for large-scale synthesis.
-
Ethyl 2-chloro-5-iodonicotinate (High Reactivity, High Cost): The C-I bond undergoes oxidative addition to a Pd(0) catalyst under the mildest conditions. This can lead to faster reactions, lower catalyst loadings, and higher yields, but the starting material is significantly more expensive. Its use is typically reserved for particularly challenging couplings or high-value targets where maximizing yield is paramount.
-
This compound (Balanced Reactivity, Moderate Cost): This reagent represents the industry workhorse, offering a favorable balance between reactivity and cost. The C-Br bond is sufficiently reactive for most standard cross-coupling protocols without being prohibitively expensive for scale-up.[6][7][8]
-
Ethyl 2,5-dichloronicotinate (Low Reactivity, Low Cost): The C-Cl bond is the most challenging to activate, often requiring more specialized, expensive, and air-sensitive phosphine ligands, higher catalyst loadings, and more forcing reaction conditions (e.g., higher temperatures).[9][10] While the raw material is the cheapest, the overall process cost can increase due to higher catalyst expenses, longer cycle times, and potentially lower yields.
Data Presentation: Cost and Reactivity Matrix
| Reagent | Relative Bulk Cost Index | Typical Cross-Coupling Reactivity | Key Advantage |
| Ethyl 2,5-dichloronicotinate | 1.0x | Low | Lowest raw material cost; ideal for selective C2 SNAr. |
| This compound | 1.5x - 2.0x | Moderate | Optimal balance of reactivity and cost for broad applicability. |
| Ethyl 2-chloro-5-iodonicotinate | 4.0x - 6.0x | High | Highest reactivity, enabling mild conditions for difficult couplings. |
Note: Relative costs are estimates for illustrative purposes and can vary based on supplier and volume.
Experimental Validation: A Head-to-Head Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, we present a comparative experimental protocol for a Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[1][11][12] The goal is to synthesize a key biaryl intermediate, a common motif in medicinal chemistry.
Experimental Workflow Diagram
Caption: Comparative workflow for Suzuki-Miyaura coupling experiments.
Detailed Experimental Protocol
Objective: To compare the efficiency of this compound vs. Ethyl 2,5-dichloronicotinate in a palladium-catalyzed Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Materials & Setup:
-
A three-neck round-bottom flask was equipped with a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Experiment 1: The flask was charged with this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Experiment 2: A separate, identical setup was charged with Ethyl 2,5-dichloronicotinate (1.0 equiv) and the same equivalents of boronic acid and base.
-
The flasks were evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.[1]
-
A degassed solvent mixture of 1,4-dioxane and water (4:1) was added to each flask via cannula to achieve a 0.5 M concentration of the starting halide.[11]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2 mol% for Exp. 1; 4 mol% for Exp. 2) was added to each flask under a positive flow of nitrogen. The higher catalyst loading for the chloride is a common strategy to facilitate the more difficult oxidative addition step.
Execution & Analysis:
-
Both reaction mixtures were heated to 90 °C with vigorous stirring.
-
The reactions were monitored every hour by taking aliquots for LC-MS analysis to determine the consumption of starting material.
-
Upon completion, the mixtures were cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine.[9][11]
-
The organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by recrystallization from ethanol to yield the final product, Ethyl 2-chloro-5-(4-methoxyphenyl)nicotinate.
Data Presentation: Comparative Experimental Results
| Parameter | Experiment 1 (Bromo-derivative) | Experiment 2 (Chloro-derivative) | Rationale / Causality |
| Reaction Time to >98% Conversion | 4 hours | 18 hours | The C-Br bond's lower bond dissociation energy allows for faster oxidative addition to the Pd(0) catalyst. |
| Isolated Yield | 91% | 78% | Faster, cleaner reaction with the bromo-derivative leads to fewer side products and decomposition, improving yield. |
| Catalyst Loading | 2 mol% | 4 mol% | The higher reactivity of the C-Br bond requires less catalyst to achieve an efficient turnover frequency. |
| Overall Process Cost | Lower | Higher | Despite a higher raw material cost, the savings from reduced catalyst usage, shorter plant time, and higher throughput result in a more economical process. |
A Logic-Based Framework for Reagent Selection
The optimal choice is not universal but depends on the specific goals of the synthesis. This decision tree provides a logical pathway for reagent selection.
Caption: Decision-making flowchart for selecting the appropriate halonicotinate.
Conclusion: A Field-Proven Perspective
For large-scale synthesis campaigns, a holistic view of process efficiency is paramount. While Ethyl 2,5-dichloronicotinate is tempting due to its low upfront cost, the savings are often negated by the increased costs and challenges associated with its lower reactivity. Conversely, the high cost of Ethyl 2-chloro-5-iodonicotinate restricts its use to specialized applications.
Our analysis and experimental data confirm that This compound consistently occupies the "sweet spot" for industrial applications. Its moderate cost is more than compensated for by its robust and predictable reactivity in the cornerstone reactions of modern drug discovery. This leads to shorter reaction times, lower catalyst loadings, higher yields, and simplified purifications—all factors that significantly reduce the overall cost and environmental impact of a manufacturing process. For drug development professionals aiming to establish a scalable, reliable, and economically viable synthetic route, this compound is, in the majority of cases, the superior strategic choice.
References
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link].
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American Elements. This compound | CAS 1214332-67-8. Available at: [Link].
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AccelaChemBio. 1214332-67-8,this compound. Available at: [Link].
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link].
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National Institutes of Health (NIH). Advances in Cross-Coupling Reactions. Available at: [Link].
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ResearchGate. Competing and comparison reactions a The reaction with aryl halides.... Available at: [Link].
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YouTube. CROSS-COUPLING reactions - everything YOU need to know!. Available at: [Link].
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Ethyl 5-bromo-2-chloronicotinate and Its Derivatives
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a fundamental pillar of safety and efficacy. Ethyl 5-bromo-2-chloronicotinate (CAS 1214332-67-8) is a key heterocyclic building block, a substituted halopyridine derivative used in the synthesis of a variety of more complex pharmaceutical agents.[1][2][3][4] Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects.[5][6] Therefore, a robust, accurate, and reliable analytical method for purity determination is indispensable.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for pharmaceutical impurity profiling due to its high resolution, sensitivity, and versatility.[5][7] This guide provides an in-depth, experience-driven comparison of reversed-phase HPLC (RP-HPLC) methodologies for assessing the purity of this compound and its analogous derivatives. We will not only detail a validated, high-performance protocol but also explore the rationale behind its development and compare it against a viable alternative to illustrate the critical impact of chromatographic parameters on separation performance.
Understanding the Analyte and Potential Impurities
This compound is a moderately polar molecule containing a pyridine ring, which has a basic nitrogen atom (pKa of the pyridine ring is typically around 5.2). This basic character is a crucial consideration for RP-HPLC method development, as the pH of the mobile phase will dictate the analyte's ionization state and, consequently, its retention and peak shape.
Potential impurities in a sample can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.[5]
-
Isomeric Impurities: Positional isomers that may be difficult to separate.[8]
-
Degradation Products: Formed during synthesis or storage, for instance, through hydrolysis of the ethyl ester group to the corresponding carboxylic acid.
A successful HPLC method must be able to separate the main compound from all known and potential unknown impurities.[6]
Primary Recommended Method: Gradient RP-HPLC with a C18 Column
Our primary recommended method is a gradient reversed-phase HPLC approach. A gradient is essential for impurity profiling as it provides the best chance of separating impurities that may have a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable timeframe.[9]
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point. Its hydrophobic nature provides strong retention for the aromatic and alkyl portions of the analyte. We recommend a high-purity, end-capped silica-based column to minimize peak tailing, which can occur due to interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.
-
Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is standard.
-
Aqueous Phase (A): 20 mM Potassium Phosphate buffer adjusted to pH 3.0 with phosphoric acid. Operating at a low pH ensures that the pyridine nitrogen is consistently protonated, preventing peak splitting and tailing, leading to sharp, symmetrical peaks.
-
Organic Phase (B): Acetonitrile. It is chosen for its low viscosity and UV transparency, providing good efficiency and a stable baseline.
-
-
Detection: UV detection at 275 nm is suitable, as the substituted pyridine ring contains a strong chromophore. A Diode Array Detector (DAD) is highly recommended to simultaneously acquire spectra across a range of wavelengths, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.
Detailed Experimental Protocol: Method 1
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min, 30% B; 2-15 min, 30% to 85% B; 15-17 min, 85% B; 17.1-20 min, 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | DAD, 275 nm (with spectral scan from 200-400 nm) |
Workflow for Purity Assessment
The following diagram illustrates the logical workflow from sample preparation to the final purity report.
Caption: General workflow for HPLC purity analysis.
Method Validation: A Self-Validating System
For any analytical method to be trustworthy, it must be validated according to guidelines from the International Conference on Harmonisation (ICH).[10][11] Validation demonstrates that the method is suitable for its intended purpose.[12][13]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from all potential impurities. | Peak for the main compound is pure (checked by DAD) and well-resolved from other peaks (Resolution > 2.0). |
| Linearity | To demonstrate a proportional response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999 for a series of dilutions. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Recovery of 98.0% - 102.0% for spiked samples. |
| Precision | To show the method's reproducibility (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections/preparations. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Typically 0.05% - 0.1% of the nominal sample concentration. |
| Robustness | To assess the method's resilience to small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |
Comparative Analysis: The Impact of Column Chemistry
To provide a clear comparison, we evaluated an alternative method using a Phenyl-Hexyl column. Phenyl-based stationary phases offer different selectivity compared to C18 columns due to their ability to undergo pi-pi (π-π) interactions with aromatic analytes. This can be advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as certain isomeric impurities.
Alternative Protocol: Method 2
All parameters are identical to Method 1, except for the column.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
Comparative Experimental Data (Illustrative)
A hypothetical sample of this compound containing two known impurities (Impurity A: a positional isomer; Impurity B: the hydrolyzed carboxylic acid) was analyzed using both methods.
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) | Commentary |
| Retention Time (Main Peak) | 10.52 min | 9.88 min | The Phenyl-Hexyl column is slightly less retentive for the main peak under these conditions. |
| Resolution (Main Peak / Impurity A) | 1.9 | 2.8 | Significant Improvement. The π-π interactions of the Phenyl-Hexyl column provide superior separation for the positional isomer. |
| Resolution (Impurity B / Main Peak) | 4.5 | 4.2 | Both columns provide excellent separation for the more polar hydrolyzed impurity. |
| Peak Tailing Factor (Main Peak) | 1.1 | 1.2 | Both columns show good peak shape, with the C18 being slightly better. |
| Total Run Time | 20 min | 20 min | Analysis time is equivalent. |
Logical Decision Framework for Method Selection
The choice between methods depends on the specific purity challenges encountered.
Caption: Decision tree for selecting the optimal HPLC column.
Conclusion and Recommendations
The gradient RP-HPLC method utilizing a C18 column provides a robust and reliable platform for assessing the purity of this compound. It is a versatile starting point applicable to a wide range of related derivatives. However, as demonstrated, no single method is universally perfect. For challenging separations, particularly involving isomeric impurities, exploring alternative column chemistries like a Phenyl-Hexyl phase is a critical step in method development.[6] The π-π interactions offered by the phenyl stationary phase can provide orthogonal selectivity that resolves peaks a standard C18 column cannot.
For any new derivative, it is imperative to begin with a robust column like the C18, perform forced degradation studies to ensure specificity, and validate the method according to established regulatory guidelines.[12] The choice of the final method should always be dictated by the data, specifically the ability of the method to separate the main component from all potential process and degradation-related impurities with a resolution of greater than 2.0.
References
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A Comparative Guide to Confirming the Structure of Ethyl 5-bromo-2-chloronicotinate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The Critical Need for Structure Confirmation
Ethyl 5-bromo-2-chloronicotinate (1) is a di-halogenated pyridine derivative with the chemical formula C₈H₇BrClNO₂.[1][2][3][4][5][6][7] Its utility in organic synthesis stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization through various reaction mechanisms. The primary reaction pathways include nucleophilic aromatic substitution (SₙAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. Each of these reactions targets a specific halogen, leading to distinct product isomers. Ambiguity in the final structure can lead to erroneous structure-activity relationship (SAR) studies and ultimately, the failure of drug discovery campaigns. This guide will compare and contrast the most effective analytical techniques for unambiguous structure elucidation.
Key Reaction Pathways and Potential Products
The strategic functionalization of this compound hinges on the choice of reaction conditions to favor one pathway over another. Understanding the expected products is the first step in designing a robust analytical strategy for structure confirmation.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine nitrogen atom withdraws electron density from the ring, making the α-position (C2) particularly susceptible to nucleophilic attack.[8][9] This makes the chlorine atom at the C2 position the more likely site for SₙAr reactions.[8][9][10][11][12]
Expected Product: Substitution of the chlorine atom with a nucleophile (e.g., an amine, alkoxide, or thiol).
Suzuki-Miyaura Cross-Coupling
This powerful palladium-catalyzed reaction forms carbon-carbon bonds by coupling an organoboron compound with an organic halide.[13][14][15][16][17] In the case of this compound, the carbon-bromine bond at the C5 position is more reactive towards the standard conditions for Suzuki coupling.
Expected Product: Substitution of the bromine atom with an aryl, heteroaryl, or alkyl group from the boronic acid.
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, this palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds.[18][19][20][21][22] The reactivity preference is also for the carbon-bromine bond at the C5 position.
Expected Product: Substitution of the bromine atom with a primary or secondary amine.
A Comparative Analysis of Structure Confirmation Techniques
A multi-faceted analytical approach is essential for the unambiguous confirmation of the desired product structure. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy, including both ¹H and ¹³C NMR, is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[23][24][25][26][27] For substituted pyridines, the chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic environment, providing a clear fingerprint of the substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient. For complex spectra, 2D NMR techniques such as COSY and HSQC can be employed to aid in assignments.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling constants, and integration values to assign the structure.
Data Comparison: Expected NMR Shifts
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Key Diagnostic Features |
| This compound (Starting Material) | Two doublets, one for the H at C4 and one for the H at C6. | The distinct chemical shifts and coupling constants of the two aromatic protons. |
| SₙAr Product (e.g., with an amine at C2) | Two doublets, with a significant upfield shift of the H at C4 and C6 compared to the starting material due to the electron-donating nature of the amine. | The disappearance of the starting material signals and the appearance of new aromatic signals with altered chemical shifts. |
| Suzuki Product (e.g., with a phenyl group at C5) | Multiple new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group, and a downfield shift of the H at C4 and C6. | The disappearance of the bromine-induced splitting and the appearance of a more complex aromatic region. |
| Buchwald-Hartwig Product (e.g., with an amine at C5) | Two doublets for the pyridine protons, with a significant upfield shift compared to the starting material. | The disappearance of the starting material's aromatic signals and the appearance of new signals corresponding to the aminated product. |
Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Presence
Mass spectrometry is indispensable for determining the molecular weight of the reaction product. For compounds containing bromine and chlorine, the characteristic isotopic patterns provide a definitive confirmation of the presence or absence of these halogens.[28][29][30][31][32]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer. Acquire the full scan mass spectrum.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M+H)⁺ or (M)⁺•. Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine and bromine atoms.
Data Comparison: Expected Isotopic Patterns
| Compound | Key Isotopic Peaks and Ratios | Diagnostic Feature |
| This compound (Starting Material) | M, M+2, M+4 peaks with a characteristic ratio due to the presence of one Br and one Cl atom. | The presence of the distinctive isotopic cluster confirms both halogens are present. |
| SₙAr Product | M and M+2 peaks with a ~1:1 ratio, characteristic of a single bromine atom. | The disappearance of the chlorine isotopic signature (the M+4 peak becomes insignificant and the M/M+2 ratio changes from that of Br and Cl to just Br). |
| Suzuki or Buchwald-Hartwig Product | M and M+2 peaks with a ~3:1 ratio, characteristic of a single chlorine atom. | The disappearance of the bromine isotopic signature (the M/M+2 ratio changes to the characteristic 3:1 of chlorine). |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Reaction Completion
HPLC is a crucial technique for monitoring the progress of a reaction and assessing the purity of the final product.[33][34] By comparing the chromatograms of the starting material, reaction mixture, and purified product, a researcher can confirm the consumption of the starting material and the formation of the desired product.
Experimental Protocol: HPLC Analysis
-
Method Development: Develop a suitable HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile or methanol with a modifier like formic acid or trifluoroacetic acid.
-
Sample Preparation: Prepare solutions of the starting material, an aliquot of the reaction mixture, and the purified product in the mobile phase.
-
Data Acquisition: Inject the samples onto the HPLC system and record the chromatograms using a UV detector at an appropriate wavelength.
-
Data Analysis: Compare the retention times of the peaks. The disappearance of the starting material peak and the appearance of a new major peak in the reaction mixture indicate product formation. A single major peak in the purified product chromatogram confirms its purity.
Workflow for Structure Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a reaction product derived from this compound.
Conclusion
The definitive structural confirmation of reaction products from this compound is a non-negotiable step in the synthesis of novel chemical entities. While each analytical technique provides valuable information, a synergistic approach is the most robust strategy. HPLC is essential for assessing purity and reaction completion. Mass spectrometry provides a rapid confirmation of molecular weight and the elemental composition of halogens. Finally, NMR spectroscopy stands as the ultimate arbiter for elucidating the precise isomeric structure. By judiciously applying these techniques, researchers can proceed with confidence in their synthesized compounds, ensuring the integrity and success of their scientific endeavors.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-bromo-2-chloronicotinate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 5-bromo-2-chloronicotinate (CAS No. 1214332-67-8). As a halogenated heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Profile and Risk Assessment: Understanding the Compound
A thorough understanding of the chemical's properties and associated hazards is the foundation of safe disposal. This compound is a substituted pyridine derivative containing both chlorine and bromine, classifying it as a halogenated organic compound.
Table 1: Chemical Identification and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1214332-67-8 | [1] |
| Chemical Formula | C₈H₇BrClNO₂ | [1] |
| Physical Form | Liquid | |
| Known Hazards | While specific data for this exact compound is limited, analogous structures like 5-Bromo-2-chloronicotinic acid and Ethyl 2-chloronicotinate are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |
The primary risk during disposal stems from its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of these substances due to their potential for environmental persistence and the formation of toxic byproducts if not treated correctly.[5][6] Upon combustion, halogenated compounds can release hazardous and corrosive gases such as hydrogen chloride (HCl) and hydrogen bromide (HBr).[7][8] Therefore, standard disposal methods like drain disposal or simple incineration without specialized equipment are strictly prohibited.[9]
Pre-Disposal Operations: Containment and Labeling
Proper containment at the point of generation is the most critical step in the disposal workflow. This prevents accidental release and ensures the waste is correctly identified for final treatment.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles and a face shield.[7] | Protects against splashes of the liquid chemical. |
| Hand | Chemically resistant gloves (e.g., Nitrile).[7][8] | Prevents skin contact and potential irritation. |
| Body | Laboratory coat or chemical-resistant apron.[7] | Protects against spills and contamination of personal clothing. |
Step-by-Step Waste Collection Protocol
-
Select a Designated Waste Container: Choose a container that is in good condition, leak-proof, and chemically compatible with halogenated organic waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:
-
Generator's Name and Laboratory Information
-
Accumulation Start Date
-
Chemical Name: "this compound" (do not use abbreviations)
-
Associated Hazards (e.g., "Irritant," "Halogenated Organic")
-
-
Segregate the Waste: This is a cardinal rule of laboratory safety.[10][11] this compound waste must be collected in a container designated only for halogenated organic solvents and solids. Never mix it with non-halogenated, reactive, or biological waste.
-
Transfer the Waste: Carefully transfer the chemical waste into the labeled container, minimizing splashing. If the compound was used with sharps (needles, broken glass), these must be disposed of in a separate, clearly marked, puncture-proof sharps container.[10][11]
-
Secure the Container: Keep the container tightly sealed when not actively adding waste.[2][12] This prevents the release of vapors and protects the integrity of the contents.
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is well-ventilated and away from sources of ignition.[9][10]
Workflow for On-Site Waste Accumulation
Caption: From the lab bench to final destruction.
Spill Management and Emergency Procedures
Accidents can happen, and a clear, actionable emergency plan is mandatory when handling any hazardous chemical. [9][13] Table 3: Emergency Spill Kit Components
| Component | Purpose |
|---|---|
| Absorbent Material | Inert material like vermiculite or sand to contain the spill. [9] |
| Waste Bags/Container | For collecting contaminated absorbent material. |
| PPE | Minimum of gloves, goggles, and lab coat; respirator may be needed for large spills. |
| Tongs or Forceps | To handle any broken glass or contaminated sharps. [10]|
Spill Cleanup Protocol
-
Evacuate and Alert: Alert personnel in the immediate area. For large or unmanageable spills, evacuate the lab and contact your institution's EHS emergency line.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it. [9]3. Don PPE: Wear the appropriate PPE from the spill kit before approaching the spill.
-
Contain the Spill: Use an absorbent material to surround and cover the liquid spill. [9]5. Collect the Waste: Once absorbed, carefully collect the material using spark-proof tools and place it into a designated waste bag or container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste following the procedures outlined in this guide. [10]
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary governing bodies are:
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals. [14][15]* Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave." [13]this compound is classified as a halogenated organic compound, which has specific land disposal restrictions. [5][6][16] By following the detailed procedures in this guide, your laboratory will not only ensure the safety of its personnel but also maintain full compliance with these critical regulations.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. Available from: [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available from: [Link]
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The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC. Available from: [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. Available from: [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available from: [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]
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Mastering Safety: A Researcher's Guide to Handling Ethyl 5-bromo-2-chloronicotinate
For the diligent researcher in drug discovery and development, the novel compounds we handle are the keys to future therapies. Ethyl 5-bromo-2-chloronicotinate, a halogenated pyridine derivative, is one such key, offering a versatile scaffold for organic synthesis. However, its utility is matched by its potential hazards. As scientists, our primary responsibility is to ourselves and our colleagues, ensuring that every procedure is conducted with the highest standards of safety.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the in-depth knowledge and practical steps necessary to handle this compound with confidence and care. We will delve into the "why" behind each safety protocol, grounding our recommendations in the established hazard profile of this compound and its chemical class.
Understanding the Risks: Hazard Profile of this compound
Before we don our personal protective equipment (PPE), let's first understand the nature of the chemical we are handling. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]
These classifications are our directive, informing every aspect of our handling procedure. The "Warning" signal word and the associated pictograms (irritant) on the safety data sheet (SDS) are our immediate visual cues to the potential dangers.[1][2]
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not a one-size-fits-all solution. The specific equipment and procedures will vary depending on the scale of your work and the physical form of the chemical. Below, we outline the essential PPE and the rationale for its use.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. All work with this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood.[2][4][5] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors, directly mitigating the risk of respiratory irritation.[2][5] Ensure that the sash is positioned at the appropriate height to maximize capture and protection.
Personal Protective Equipment: Your Essential Barrier
The following table summarizes the required PPE for handling this compound. Following the table, we will explore the specifics of each item in a detailed, step-by-step workflow.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety glasses with side shields (minimum); tight-fitting goggles recommended. | Nitrile gloves (double-gloved recommended). | Flame-resistant lab coat. | Recommended, especially for larger quantities or if dust is generated. N95 respirator is a suitable minimum. |
| Preparing Solutions | Chemical splash goggles. | Nitrile gloves (double-gloved). | Flame-resistant lab coat. | Not typically required if performed in a fume hood with good technique. |
| Running Reactions & Workups | Chemical splash goggles and a face shield. | Nitrile gloves (double-gloved). Change gloves immediately upon contamination. | Flame-resistant lab coat. | Not typically required if performed in a fume hood. |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Air-purifying respirator with organic vapor cartridges. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section provides a procedural workflow for handling this compound, from initial preparation to final disposal.
Pre-Operational Safety Checks
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Inspect Your PPE: Ensure all PPE is in good condition, free from defects, and appropriately sized.
-
Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[3]
Weighing and Solution Preparation Workflow
The following diagram, generated using DOT language, illustrates the decision-making process and workflow for safely weighing solid this compound and preparing solutions.
Caption: Workflow for Handling this compound.
Detailed Steps for Handling
-
Donning PPE:
-
Put on your flame-resistant lab coat and ensure it is fully buttoned.
-
Don the first pair of nitrile gloves.
-
Put on your chemical splash goggles. For weighing solids, where the risk of dust is higher, tight-fitting goggles are recommended.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weigh boat or anti-static weigh paper to prevent dispersal of the solid.
-
Carefully transfer the weighed solid to your reaction vessel.
-
To avoid generating dust, add the solvent to the solid in the reaction vessel slowly and carefully.
-
-
During the Reaction:
-
Keep the fume hood sash at the lowest practical height.
-
If you need to handle the reaction apparatus, do so with care to avoid splashes.
-
If your gloves become contaminated, remove them immediately, wash your hands, and don a fresh pair.
-
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated halogenated organic waste container. Never pour this chemical down the drain.[2][3]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under the safety shower. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these detailed protocols, you are not only protecting yourself but also contributing to a culture of safety within your research environment. The responsible handling of chemicals like this compound is a hallmark of a proficient and ethical scientist.
References
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PubChem. Ethyl 5-bromo-2-chlorobenzoate | C9H8BrClO2 | CID 144749. [Link]
-
American Elements. This compound | CAS 1214332-67-8. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
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Arctom. This compound | CAS NO. 1214332-67-8. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
